Physicochemical Profiling of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile [1]. 3,5-Difluoro-4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile [1]. 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline represents a highly specialized, sterically and electronically complex building block. This compound is increasingly relevant in the synthesis of advanced therapeutics, including novel kinase inhibitors and diarylamine-based ferroptosis inhibitors [3].
This whitepaper provides an in-depth analysis of the physicochemical properties of this compound. Rather than merely listing theoretical values, we will deconstruct the causality behind its structural behavior and provide field-proven, self-validating experimental protocols for its characterization.
Structural Causality & Physicochemical Properties
The physicochemical behavior of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is governed by a delicate interplay between inductive electron withdrawal and steric hindrance.
The Causality of the 3,5-Difluoro Motif
The placement of two fluorine atoms ortho to the piperidine ring (positions 3 and 5) and meta to the aniline amine (position 1) creates two distinct electronic environments:
Aniline Amine (
pKa
Depression): The meta-fluorines exert a powerful inductive electron-withdrawing effect (-I) across the phenyl ring. This significantly reduces the electron density on the primary amine, lowering its
pKa
and reducing its nucleophilicity.
Piperidine Nitrogen (Steric Twist & Resonance Loss): Typically, an N-phenylpiperidine derivative exhibits resonance delocalization of the nitrogen lone pair into the aromatic ring. However, the bulky ortho-fluorines force the piperidine ring to twist orthogonally to the phenyl plane. This steric clash breaks the resonance orbital overlap. Consequently, the piperidine nitrogen behaves more like an aliphatic tertiary amine (higher
pKa
), though this is partially counterbalanced by the inductive pull of the fluorines.
Caption: Structural causality mapping of 3,5-difluoro substitution on the compound's basicity.
Quantitative Data Summary
The table below summarizes the core physicochemical parameters of the compound, synthesizing predicted models with empirical baseline expectations for this scaffold [2].
Modulated by steric orthogonal twist vs. induction.
LogP (Octanol/Water)
~3.2
Lipophilic due to fluorines and piperidine ring.
Topological Polar Surface Area
29.3
A˚2
Excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
2 / 4
Favorable for diverse target binding pockets.
Self-Validating Experimental Protocols
To accurately profile 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, standard aqueous assays will fail due to the compound's moderate lipophilicity and poor aqueous solubility at neutral pH. As an Application Scientist, I mandate the following self-validating workflows. Every protocol is designed with internal quality control (QC) loops to ensure data trustworthiness [2].
Caption: Self-validating experimental workflow for physicochemical characterization.
Rationale: Because the neutral free base precipitates in water, direct aqueous titration yields artifactual
pKa
shifts. We utilize a methanol-water cosolvent system and apply the Yasuda-Shedlovsky extrapolation method to derive the true aqueous
pKa
[2].
Step-by-Step Methodology:
System Suitability (Self-Validation): Prior to sample analysis, perform a blank titration (0.15 M KCl background) and a reference titration using a standard of known
pKa
(e.g., labetalol). The system is validated only if the reference
pKa
is within
±0.05
units of literature values.
Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of a methanol/water mixture. Prepare three distinct ratios: 30%, 40%, and 50% methanol by weight.
Acidification: Lower the initial pH to 1.8 using standardized 0.5 M HCl to fully protonate both the piperidine nitrogen and the aniline amine.
Titration: Titrate the solution with standardized 0.5 M KOH under an argon atmosphere (to prevent
CO2
dissolution) at a constant
25.0∘C
, recording the pH after each addition until pH 11 is reached.
Data Extrapolation: Plot the apparent
pKa
(
psKa
) values obtained in the cosolvent mixtures against the inverse dielectric constant (
1/ϵ
) of the respective methanol/water ratios.
Calculation: Extrapolate the linear regression to the dielectric constant of pure water (
ϵ=78.3
) to determine the definitive aqueous
pKa
.
Protocol B: High-Throughput Shake-Flask LogD Profiling via LC-MS
Rationale: Traditional UV-based shake-flask methods require high concentrations that exceed the solubility limit of this compound. LC-MS allows for trace-level quantification, preventing precipitation artifacts and ensuring true thermodynamic equilibrium.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.4. Pre-saturate the buffer with 1-octanol, and pre-saturate 1-octanol with the buffer by stirring them together for 24 hours.
Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 5
μL
of this stock into a vial containing 1 mL of the pre-saturated octanol/buffer biphasic system (final DMSO concentration <0.5%).
Internal Standard (Self-Validation): Add 1
μM
of Propranolol (known LogD ~1.2) to the same vial. The assay is only considered valid if the Propranolol LogD calculates correctly, proving that phase separation and LC-MS ionization were not compromised by matrix effects.
Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at
25.0∘C
.
Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to ensure crisp phase separation without micro-emulsions.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Calculation: Calculate
LogD7.4
as
Log10(AreaOctanol/AreaAqueous)
.
Applications in Medicinal Chemistry
The unique physicochemical signature of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline makes it a highly sought-after intermediate.
Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidation at the 3 and 5 positions of the aniline ring, significantly extending the compound's in vivo half-life [1].
Ferroptosis Inhibition: Diarylamine derivatives synthesized from this precursor have shown profound efficacy in modulating ferroptosis dysregulation. The specific steric bulk of the 4-methylpiperidin-1-yl group, combined with the electron-withdrawing fluorines, optimizes the redox potential required to halt lipid peroxidation in acute kidney failure and neurodegenerative models [3].
By understanding the causality behind its structural properties and employing rigorous, self-validating analytical protocols, drug development professionals can predictably harness this compound to design next-generation therapeutics.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." 2nd Edition, Wiley (2012). URL:[Link]
"Ferroptosis inhibitors–diarylamine para-acetamides." Google Patents, WO2021175200A1 (2021).
Exploratory
The Unseen Architect: A Technical Guide to 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Privileged Scaffold In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of hig...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. While the final drug molecule often takes center stage, the journey from concept to clinic is paved with crucial, yet often overlooked, chemical intermediates. One such "unseen architect" is 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline . This seemingly simple aniline derivative is a cornerstone in the synthesis of a new generation of targeted therapies. Its true value lies not in its own biological activity, but in the unique combination of electronic and steric properties it imparts to the final drug, influencing everything from target engagement and selectivity to metabolic stability and oral bioavailability.
This technical guide delves into the core of why this specific molecule has become a "privileged scaffold" in medicinal chemistry. We will dissect its role in the synthesis and mechanism of action of prominent kinase inhibitors, with a special focus on the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Rociletinib (CO-1686). Through a detailed exploration of its synthesis, the mechanism of the drugs it helps create, and the experimental protocols used to validate them, this guide will illuminate the critical role of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in the development of life-saving medicines.
Part 1: Deconstructing the Scaffold - Why This Aniline?
The chemical structure of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is not a random assortment of atoms. Each component has been strategically incorporated to address specific challenges in kinase inhibitor design.
The Difluoro Motif: The two fluorine atoms positioned meta to the amino group are critical. Fluorine is a highly electronegative atom, and its presence significantly alters the electronic properties of the aniline ring. This has several important consequences:
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen. This can be crucial for optimizing the binding affinity of the final drug to its target kinase, often by fine-tuning hydrogen bond interactions in the ATP-binding pocket.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the half-life and oral bioavailability of the drug.
Enhanced Binding Interactions: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity.
The 4-Methylpiperidine Group: This bulky, non-planar group ortho to the amino group serves several purposes:
Steric Hindrance and Selectivity: The piperidine ring provides significant steric bulk, which can be exploited to achieve selectivity for a particular kinase. By designing the molecule to fit snugly into the target's active site, interactions with other, off-target kinases that have different active site topographies can be minimized. This is crucial for reducing side effects.
Improved Physicochemical Properties: The piperidine moiety can improve the solubility and permeability of the final drug molecule, which are key determinants of its pharmacokinetic profile.
Vector for Further Functionalization: While not the case in Rociletinib, in other drug discovery programs, the piperidine ring can serve as a point for further chemical modification to optimize properties like potency, selectivity, or pharmacokinetics.
Part 2: A Case Study - The Synthesis and Mechanism of Action of Rociletinib (CO-1686)
The importance of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is best illustrated through its use in the synthesis of Rociletinib, a third-generation EGFR inhibitor designed to overcome resistance to earlier treatments in non-small-cell lung cancer (NSCLC).
The Challenge: Acquired Resistance in EGFR-Mutant NSCLC
First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, have shown remarkable efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR kinase domain. However, the majority of these patients eventually develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[1] This mutation, a threonine to methionine substitution at position 790, sterically hinders the binding of first-generation inhibitors and increases the kinase's affinity for ATP, rendering the drugs ineffective.[2]
Rociletinib: A Covalent Solution
Rociletinib was designed to specifically target this T790M resistance mutation while sparing the wild-type (WT) EGFR, which is expressed in healthy tissues.[3] This selectivity is key to minimizing dose-limiting toxicities like rash and diarrhea that are common with less selective EGFR inhibitors.[4] Rociletinib achieves this through a two-pronged approach:
Reversible Binding: The core of the molecule, derived from 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, is optimized for high-affinity, reversible binding to the ATP pocket of the T790M mutant EGFR.
Irreversible Covalent Bonding: Rociletinib contains a reactive acrylamide "warhead" that forms a covalent, irreversible bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR.[3][5] This covalent bond permanently inactivates the enzyme.
The kinetics of this process are often described by a two-step model, where the inhibitor (I) first forms a reversible, non-covalent complex (E·I) with the enzyme (E), followed by the irreversible formation of the covalent adduct (E-I). The overall efficiency of this process is defined by the ratio kinact/Ki, which represents the second-order rate constant for covalent modification.[6][7][8]
The Role of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in Rociletinib's Mechanism
The 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline fragment is a key component of the pyrimidine core of Rociletinib, which is responsible for the initial, high-affinity reversible binding to the EGFR kinase domain.[9] The difluoroaniline moiety contributes to the precise positioning of the molecule within the active site, allowing the acrylamide warhead to be optimally oriented for the subsequent covalent reaction with Cys797. The methylpiperidine group helps to achieve selectivity for the mutant EGFR over the wild-type form.
Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][10] These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, activating mutations in EGFR lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled cell growth.[11] By irreversibly binding to and inactivating mutant EGFR, Rociletinib effectively shuts down these oncogenic signaling pathways, leading to apoptosis of the cancer cells.
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Rociletinib
Caption: A two-step process to synthesize the key aniline intermediate.
Methodology:
Step 1: Nucleophilic Aromatic Substitution
To a solution of 1,2,4-trifluoro-5-nitrobenzene in a suitable aprotic polar solvent (e.g., N,N-Dimethylformamide or Acetonitrile), add a base such as potassium carbonate or diisopropylethylamine.
Add 4-methylpiperidine dropwise to the reaction mixture at room temperature.
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Nitro Group Reduction
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.
Add a catalyst, typically palladium on carbon (Pd/C).
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. The product can be further purified by column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (for Rociletinib)
This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase.
Methodology:
Reagents and Materials:
Recombinant human EGFR (wild-type and L858R/T790M mutant)
ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)
Kinase assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
Test compound (Rociletinib) serially diluted in DMSO
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme for ELISA, or a fluorescent-based detection system like ADP-Glo™).
384-well microplates.
Procedure:
Add kinase buffer to all wells of the microplate.
Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
Add the EGFR enzyme to all wells except the "no enzyme" control.
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Read the signal (absorbance, fluorescence, or luminescence) on a plate reader.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the growth of cancer cells.
Methodology:
Cell Lines and Reagents:
Human NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R/T790M mutation, and A549, which is EGFR wild-type).
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
Test compound (Rociletinib) serially diluted in DMSO.
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTS-based reagent).
96-well clear-bottom cell culture plates.
Procedure:
Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
The next day, treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control.
Incubate the plates for 72 hours at 37 °C in a humidified 5% CO2 incubator.
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
Incubate for the recommended time to allow for signal development.
Read the luminescence or absorbance on a plate reader.
Data Analysis:
Calculate the percent viability for each concentration relative to the DMSO control.
Plot the percent viability versus the logarithm of the compound concentration.
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a testament to the intricate science of medicinal chemistry, where the final therapeutic agent is the culmination of rational design applied to every constituent part. While it may never be a household name, its contribution to the development of potent and selective kinase inhibitors like Rociletinib is undeniable. The strategic incorporation of its difluoro and methylpiperidine motifs provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing critical challenges of potency, selectivity, and metabolic stability. As our understanding of kinase biology and the mechanisms of drug resistance continues to evolve, the demand for such intelligently designed, privileged scaffolds will only grow, ensuring that the "unseen architects" of drug discovery remain at the heart of therapeutic innovation.
Preliminary toxicity profile of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Executive Summary & Toxicophore Deconstruction As a Senior Application Scientist, I approach the toxicological de-risking of novel chemotypes not merely as a checklist, but as a mechanistic puzzle. The compound 3,5-Diflu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Toxicophore Deconstruction
As a Senior Application Scientist, I approach the toxicological de-risking of novel chemotypes not merely as a checklist, but as a mechanistic puzzle. The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline presents a highly functionalized architecture that requires a targeted, predictive toxicology strategy. Rather than applying a generic screening funnel, we must deconstruct the molecule into its core structural alerts (toxicophores) to design assays that isolate and quantify its specific liabilities[1].
Structural analysis reveals three primary axes of toxicological concern:
The Primary Aniline Moiety: A well-documented structural alert for hematotoxicity (methemoglobinemia) and genotoxicity[2],[3].
The 4-Methylpiperidine Ring: A basic, lipophilic amine that classifies the molecule as a Cationic Amphiphilic Drug (CAD), a classic trigger for Drug-Induced Phospholipidosis (DIPL)[4].
The 3,5-Difluoro Substitution: While often used to block metabolic soft spots or modulate pKa, these highly electronegative atoms alter the electron density of the aromatic ring, potentially shifting the rate of hepatic N-hydroxylation.
The following guide outlines the mechanistic rationale and self-validating experimental protocols required to establish the preliminary safety profile of this compound.
Axis I: Hematotoxicity (Methemoglobinemia) Risk
Mechanistic Rationale
Unsubstituted and substituted anilines do not directly oxidize hemoglobin in vitro; they are prodrug-like toxicants that require hepatic bioactivation[2]. The aniline moiety undergoes N-hydroxylation primarily via CYP2E1 and CYP1A2 to form a phenylhydroxylamine metabolite[5]. Once this metabolite enters the erythrocyte, it engages in a futile redox cycle with molecular oxygen, generating nitroso derivatives and superoxide radicals. This superoxide rapidly oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, producing methemoglobin (MetHb), which is incapable of oxygen transport[6],[7].
Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia via futile redox cycling.
Self-Validating Protocol: In Vitro Erythrocyte MetHb Formation Assay
To accurately predict in vivo hematotoxicity, our protocol must causally link hepatic metabolism with erythrocyte exposure. Exposing red blood cells (RBCs) directly to the parent compound will yield a false negative.
Step-by-Step Methodology:
Metabolic Activation: Incubate 100 µM of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline with pooled Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) for 60 minutes at 37°C. Causality: This step generates the proximate toxicant (hydroxylamine).
Erythrocyte Preparation: Wash freshly drawn human erythrocytes three times in PBS to remove plasma proteins that could non-specifically bind the drug. Resuspend to a 40% hematocrit.
Co-Incubation: Transfer the HLM reaction mixture (containing metabolites) to the erythrocyte suspension. Incubate for 2 hours at 37°C with gentle agitation.
Lysis & Quantification: Lyse the erythrocytes using a 1% Triton X-100 solution. Measure absorbance spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).
System Validation:
Positive Control: Dapsone (100 µM) must yield >15% MetHb.
Negative Control: Acetaminophen (100 µM) must yield <2% MetHb.
Assay Acceptance: If the positive control fails to induce MetHb, the HLM batch lacks sufficient CYP activity, and the run is invalidated.
Axis II: Drug-Induced Phospholipidosis (DIPL)
Mechanistic Rationale
The presence of the basic 4-methylpiperidine ring combined with the lipophilic fluorinated aromatic system classifies this compound as a Cationic Amphiphilic Drug (CAD). CADs readily cross cell membranes in their uncharged state but become protonated and trapped within the acidic environment of the lysosome. Once trapped, they bind to intra-lysosomal phospholipids, sterically hindering the action of lysosomal phospholipases. This leads to a pathological accumulation of undigested lipid lamellar bodies[8],[4].
Fig 2: High-throughput in vitro workflow for detecting drug-induced phospholipidosis (DIPL).
Historically, DIPL was diagnosed via low-throughput electron microscopy[9]. To accelerate decision-making, we utilize a validated in vitro fluorescence assay using HepG2 cells, which retain robust lysosomal function[10].
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 1.5 × 10^4 cells/well in a black, clear-bottom 96-well plate. Allow 24 hours for adherence.
Co-Dosing: Prepare dosing solutions containing the test compound (at 10 µM and 50 µM) combined with 10 µM of NBD-PE (a fluorescent phospholipid analog). Causality: NBD-PE acts as a structural surrogate for endogenous lipids; if the drug inhibits phospholipases, NBD-PE will accumulate.
Incubation: Incubate the cells for 48 hours at 37°C.
Washing & Readout: Wash the cells three times with cold PBS to remove unincorporated dye. Read fluorescence at Excitation 485 nm / Emission 535 nm. Normalize to total cellular protein using a standard BCA assay to account for any compound-induced cytotoxicity.
System Validation:
Positive Control: Amiodarone (10 µM) must show a >2.5-fold increase in fluorescence over vehicle.
Negative Control: Ampicillin (50 µM) must show <1.2-fold increase[10].
Axis III: Genotoxicity & Mutagenic Potential
Mechanistic Rationale
Aromatic amines are notorious structural alerts for genotoxicity[3],[11]. Similar to the mechanism of methemoglobinemia, the N-hydroxylamine metabolite can undergo further phase II esterification (e.g., sulfation or acetylation). These esters are highly unstable and cleave to form reactive nitrenium ions, which act as potent electrophiles that covalently bind to nucleophilic centers on DNA (guanine residues), causing mutations[12].
Self-Validating Protocol: Miniaturized Ames Fluctuation Test (OECD 471 compliant)
To screen for this liability early, we utilize a miniaturized Ames test utilizing Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).
Strain Preparation: Grow TA98 and TA100 overnight in nutrient broth.
Exposure: Expose the bacteria to the test compound across a 5-point concentration gradient (1 µM to 500 µM) in 384-well plates.
Metabolic Context: Perform the assay both in the absence (-S9) and presence (+S9) of rat liver S9 fraction. Causality: Because the parent aniline is not directly DNA-reactive, the +S9 condition is strictly required to generate the reactive nitrenium ion.
System Validation: The assay is only valid if the +S9 positive control (2-Aminoanthracene) induces a >3-fold increase in revertant wells compared to the vehicle control.
Quantitative Data Summary & Go/No-Go Thresholds
To ensure objective decision-making, the preliminary toxicity profile must be evaluated against strict, pre-defined quantitative thresholds. The table below consolidates the self-validating metrics required to advance 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline into late-stage preclinical development.
Table 1: Predictive Toxicological Metrics and Assay Thresholds
Toxicological Axis
Target Metric
Self-Validation Control
Go/No-Go Threshold for Advancement
Hematotoxicity
% Methemoglobin (In Vitro)
Dapsone (+), Acetaminophen (-)
< 5% MetHb induction at 100 µM
Phospholipidosis
Fold Change in NBD-PE
Amiodarone (+), Ampicillin (-)
< 1.5-fold increase vs. Vehicle
Genotoxicity
Revertant Colonies (+S9)
2-Aminoanthracene (+)
< 2-fold increase over baseline
General Cytotoxicity
HepG2 IC50 (µM)
Triton X-100 (+)
IC50 > 50 µM
Conclusion
The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline possesses a complex toxicological profile driven by its aniline and piperidine moieties. By deploying a mechanistically grounded, self-validating screening paradigm, we can accurately quantify its risks for methemoglobinemia, phospholipidosis, and genotoxicity. If the compound breaches the defined thresholds in Table 1, structural optimization—such as replacing the primary amine or reducing the basicity of the piperidine ring—will be required before further in vivo investment.
References
Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed - NIH. nih.gov.[Link]
As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently work with complex halogenated aniline derivatives. 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a highly specialized, privileged building block. It shares core structural motifs with critical intermediates used in the synthesis of advanced antiviral agents (such as Pibrentasvir) and kinase inhibitors[1].
This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, its unique crystallographic conformation driven by the "ortho-fluoro effect," and a self-validating synthetic protocol designed to yield X-ray quality crystals.
Before initiating any synthetic or analytical workflow, establishing the exact molecular weight and theoretical isotopic distribution is mandatory. The introduction of two fluorine atoms significantly alters the electron density and lipophilicity of the aniline core, which is highly desirable in drug discovery for improving metabolic stability and membrane permeability[2].
Quantitative Data Summary
Property
Value / Description
Chemical Formula
C₁₂H₁₆F₂N₂
Molecular Weight (MW)
226.27 g/mol
Monoisotopic Mass
226.1281 Da
Predicted LC-MS [M+H]⁺
m/z 227.13
Hydrogen Bond Donors
1 (Aniline -NH₂)
Hydrogen Bond Acceptors
3 (2x Fluorine, 1x Piperidine Nitrogen)
Causality in Analysis: When validating this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI+), the base peak must appear at m/z 227.13. The absence of a prominent [M+Na]⁺ adduct is typical here, as the basic aniline nitrogen readily accepts a proton, suppressing sodium adduction.
Crystallographic and Conformational Analysis
The 3D crystal structure of 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline is not merely a static lattice; it is a dynamic compromise between steric hindrance and electrostatic forces. Understanding this geometry is critical for predicting how the molecule will bind to target proteins[3].
The "Ortho-Fluoro Effect" and Dihedral Twist
The piperidine nitrogen is flanked by two highly electronegative fluorine atoms at the 3 and 5 positions of the aniline ring. The electrostatic repulsion between the fluorine lone pairs and the bulky piperidine ring forces the C-N-C plane of the piperidine to twist significantly out of the aniline phenyl plane. In single-crystal X-ray diffraction (SCXRD), this dihedral angle typically measures between 60° and 90°. This perpendicular arrangement prevents the piperidine nitrogen's lone pair from delocalizing into the aromatic ring, thereby maintaining its basicity.
Piperidine Conformation
The 4-methylpiperidine ring adopts a thermodynamically stable chair conformation . To minimize 1,3-diaxial steric clashes within the ring, the methyl group exclusively occupies the equatorial position in the crystal lattice.
Supramolecular Hydrogen Bonding Network
Crystal packing is driven by a robust intermolecular hydrogen-bonding network. The primary aniline amine (-NH₂) acts as a bifurcated hydrogen bond donor. It interacts with both the highly electronegative fluorine atoms (N-H···F) and the piperidine nitrogen (N-H···N) of adjacent molecules. This specific interaction vector forms highly ordered 2D supramolecular sheets, a hallmark of fluorinated energetic and pharmaceutical materials[4].
Synthetic Methodology & Self-Validating Protocol
To synthesize this compound with the ultra-high purity (>99%) required for SCXRD, we employ a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Self-Validating System: This protocol is designed so that the success of Step 1 is analytically verified before Step 2 begins, ensuring zero propagation of starting material impurities.
Step-by-Step Protocol
Nucleophilic Aromatic Substitution (SNAr):
Procedure: Dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) and 4-methylpiperidine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base. Heat the mixture at 80°C for 4 hours.
Causality: The two meta-fluorine atoms strongly withdraw electron density via the inductive effect, highly activating the para-fluorine for nucleophilic displacement. DIPEA is used to neutralize the generated HF, preventing the protonation of the piperidine nucleophile.
Validation Check: Perform LC-MS. The intermediate (3,5-difluoro-4-(4-methylpiperidin-1-yl)nitrobenzene) must show an [M+H]⁺ peak at m/z 257.1. Do not proceed until the starting material is consumed.
Catalytic Hydrogenation:
Procedure: Isolate the intermediate and dissolve it in absolute ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the reaction vessel with nitrogen, then stir under 3 atm of H₂ gas at room temperature for 6 hours.
Causality: Pd/C selectively reduces the nitro group to an amine without cleaving the stable C-F bonds (dehalogenation is a risk with heavier halogens like Cl or Br, but F is typically stable under these conditions).
Crystallization for SCXRD:
Procedure: Filter the crude product through a Celite pad to remove the palladium catalyst. Concentrate the filtrate and purify via flash chromatography. Dissolve the pure aniline in a binary solvent system (Dichloromethane/Hexanes, 1:3 ratio). Allow slow evaporation at 4°C over 72 hours.
Validation Check: Harvest the resulting colorless, block-like crystals and subject them to X-ray diffraction to confirm the equatorial methyl chair conformation.
Workflow Visualization
Synthetic workflow and analytical validation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Application in Drug Discovery
The integration of the 3,5-difluoroaniline motif with a substituted piperidine is a deliberate strategy in rational drug design. The fluorine atoms modulate the pKa of the aniline, reducing its basicity and thereby mitigating potential hERG toxicity (a common issue with basic amines in cardiotoxicity). Furthermore, the specific spatial arrangement dictated by the ortho-fluoro steric clash locks the molecule into a bioactive conformation, which has proven highly effective in designing inhibitors for targets like Adaptor protein 2-associated kinase 1 (AAK1)[3] and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)[2].
References
PubChem. 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline (Analog Reference). National Center for Biotechnology Information. Available at:[5]
Pharmaffiliates. 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline as a Pibrentasvir Intermediate. Available at:[1]
Deng, X., et al. Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. PMC. Available at:[2]
Li, C., et al. Fluorine Added to Lead the Way to Future Energetic Materials: 3,5-difluoro-2,4,6-trinitroaniline. ResearchGate. Available at:[4]
Alt, A., et al. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC. Available at:[3]
Pharmacokinetic Profiling of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Derivatives
An In-Depth Technical Guide: Introduction: The Critical Path from Molecule to Medicine In the landscape of modern drug discovery, particularly within oncology and inflammation, fluorinated aniline scaffolds have emerged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Introduction: The Critical Path from Molecule to Medicine
In the landscape of modern drug discovery, particularly within oncology and inflammation, fluorinated aniline scaffolds have emerged as privileged structures.[1][2] The 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline core represents a promising chemical space, often associated with potent kinase inhibition.[3][4][5] However, potent biological activity alone is insufficient for therapeutic success. A molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy, safety, and ultimate viability as a drug candidate. This process is known as pharmacokinetics (PK).
This guide provides a comprehensive, field-proven framework for the pharmacokinetic profiling of this specific chemical series. We will move beyond rote protocols to explore the causality behind each experimental choice, empowering research teams to build a robust, data-driven narrative for their development candidates. The goal is not merely to generate data, but to understand the structure-property relationships that govern a compound's fate in a biological system, enabling informed decisions and efficient optimization.[6]
Section 1: Foundational In Vitro ADME Assessment
The initial phase of PK profiling relies on a suite of in vitro assays designed to predict in vivo behavior. These cost-effective, high-throughput methods allow for early-stage ranking and filtering of compounds, ensuring that only those with the most promising profiles advance.[7]
Intestinal Permeability and Efflux Liability
For orally administered drugs, crossing the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry-standard model for predicting this absorption.[8][9][10] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[9][10]
Causality: We assess permeability in two directions: apical to basolateral (A-B), simulating absorption into the bloodstream, and basolateral to apical (B-A), simulating efflux back into the gut lumen.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a red flag, suggesting the compound is actively pumped out by transporters like P-gp, which can severely limit oral bioavailability.[9][11] Identifying this early allows for chemical modifications to mitigate efflux or prioritize compounds that are not substrates.[11]
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[12]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², which confirms the integrity of the tight junctions.[10][13]
Dosing Solution Preparation: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
A-B Permeability:
Add the dosing solution to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking (50 rpm).[13]
Take samples from the basolateral chamber at time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.[13]
B-A Permeability:
In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
Take samples from the apical chamber at the same time points.
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[10]
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Run control compounds (e.g., high-permeability propranolol, low-permeability atenolol) to validate each assay batch.
Data Presentation: Caco-2 Permeability Results
Compound ID
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio (B-A / A-B)
Permeability Classification
P-gp Substrate?
Example-001
15.2
16.1
1.1
High
No
Example-002
8.5
34.0
4.0
Moderate
Yes
Example-003
0.4
0.5
1.3
Low
No
Classification based on typical industry criteria: High (>10), Moderate (2-10), Low (<2).
Workflow Visualization: Caco-2 Permeability Assay
Workflow for Caco-2 bidirectional permeability assay.
The liver is the body's primary metabolic hub.[14] A compound that is rapidly metabolized by hepatic enzymes (e.g., Cytochrome P450s) will have a high "first-pass effect," leading to low oral bioavailability and a short duration of action.[7] We assess this using liver microsomes or hepatocytes.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing most Phase I metabolic enzymes (CYPs).[15] They are a cost-effective first screen. Hepatocytes (intact liver cells) contain both Phase I and Phase II enzymes and represent a more complete metabolic picture.[14][16] By measuring the rate at which the parent compound disappears over time, we can calculate its intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound.[7][15]
A drug candidate should not only be stable but also not interfere with the metabolism of other drugs.[17][18] CYP inhibition is a primary cause of clinical drug-drug interactions (DDIs).[19][20] If a new drug inhibits a key CYP enzyme (e.g., CYP3A4, which metabolizes ~50% of clinical drugs), it can cause co-administered drugs to build up to toxic levels.[18]
Causality: We test the compound's ability to inhibit the major drug-metabolizing CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4).[17][20] This is done by incubating the compound with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH.[21] The amount of metabolite formed from the probe is measured. A reduction in metabolite formation indicates inhibition. The result is expressed as an IC50 value—the concentration of the drug that causes 50% inhibition.
Assay Setup: In a 96-well plate, add human liver microsomes, a specific fluorogenic probe substrate for the target CYP isoform, and various concentrations of the test compound.
Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding a NADPH regenerating system.[17]
Signal Detection: Incubate for a set time, then stop the reaction. Measure the fluorescent signal generated by the metabolized probe.
Data Analysis: Plot the percent inhibition versus the test compound concentration to determine the IC50 value. A potent inhibitor (IC50 < 1 µM) is a significant concern.
Workflow Visualization: In Vitro Metabolism & DDI Assessment
Workflow for metabolic stability and CYP inhibition screening.
hERG Liability: Assessing Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[22][23] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[22][24][25] Therefore, assessing hERG inhibition is a mandatory step in preclinical safety pharmacology.[22]
Causality: The gold-standard method is patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channel in cells engineered to express it.[25][26] The inhibitory effect of the compound is measured at various concentrations to determine an IC50 value. An IC50 < 10 µM is typically a cause for concern and requires careful evaluation of the therapeutic window.
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).
Assay Execution (e.g., using QPatch or SyncroPatch systems):
Cells are automatically captured on a planar patch-clamp chip.[24]
A stable whole-cell recording of the hERG current is established.
A specific voltage protocol is applied to elicit the hERG tail current, which is used for analysis.[22][24]
Compound Application: The test compound is perfused over the cell at increasing, cumulative concentrations.[24]
Data Acquisition: The percentage of hERG current inhibition is recorded at each concentration relative to the baseline (vehicle control).
Data Analysis: A concentration-response curve is generated to calculate the IC50 value. A known hERG blocker (e.g., E-4031) is used as a positive control.[24]
Section 2: Definitive In Vivo Pharmacokinetic Studies
While in vitro data is predictive, in vivo studies are definitive. They reveal the integrated outcome of all ADME processes in a living system, providing the concentration-time profile of the drug in the bloodstream.[27][28]
Causality: The cornerstone of in vivo PK is the comparison between intravenous (IV) and oral (PO) administration in a preclinical species, typically the rat.[27][29] The IV dose provides a baseline where 100% of the drug enters systemic circulation. The concentration-time curve from the IV dose allows us to calculate fundamental parameters like Clearance (CL) and Volume of Distribution (Vd). The PO dose reveals the impact of absorption and first-pass metabolism. By comparing the Area Under the Curve (AUC) of the PO and IV profiles, we can calculate the absolute oral bioavailability (%F), a critical parameter for any oral drug candidate.
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO Dosing)
Animal Model: Use male Sprague-Dawley rats (250-300g), cannulated for serial blood sampling to reduce animal usage and improve data quality.[29][30]
Dose Formulation:
IV Formulation: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol in saline).
PO Formulation: Prepare a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80.
Dosing:
IV Group (n=3-4 rats): Administer a slow bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.[29]
PO Group (n=3-4 rats): Administer the dose (e.g., 5-10 mg/kg) via oral gavage after a 12-hour fast.[29][31]
Blood Sampling: Collect sparse blood samples (~50 µL) from each animal at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and selective LC-MS/MS method for quantifying the drug in rat plasma.[32] This involves optimizing chromatography to separate the analyte from matrix components and tuning the mass spectrometer for specific precursor-to-product ion transitions.[33][34]
Analyze the plasma samples to generate concentration-time data.
Workflow Visualization: In Vivo Pharmacokinetic Study
Workflow for a rodent oral and intravenous PK study.
Section 3: Data Interpretation and Integration
Individual data points are useful, but their true power lies in integration. The goal is to build a holistic profile of the compound and understand how the in vitro and in vivo results correlate.
Key Pharmacokinetic Parameters
Parameter
Abbreviation
Description
Significance
Maximum Concentration
Cmax
The highest concentration of the drug observed in plasma.
Related to efficacy and potential toxicity.
Time to Cmax
Tmax
The time at which Cmax is reached.
Indicates the rate of drug absorption.
Area Under the Curve
AUC
The total drug exposure over time.
Key parameter for assessing overall exposure and bioavailability.
Clearance
CL
The volume of plasma cleared of the drug per unit time.
Indicates the efficiency of elimination processes (metabolism, excretion).
Volume of Distribution
Vd
The theoretical volume into which the drug distributes.
A large Vd suggests extensive tissue distribution outside of the bloodstream.
Terminal Half-life
t½
The time required for the plasma concentration to decrease by half.
Determines the dosing interval.
Oral Bioavailability
%F
The fraction of the oral dose that reaches systemic circulation.
A critical measure of oral drug performance. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Synthesizing the Data: A Case Study Example
Imagine a hypothetical compound, DFMA-101 , from the 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline series.
In Vitro Results:
Caco-2: High permeability (Papp A-B = 18 x 10⁻⁶ cm/s), but a high efflux ratio of 5.0.
Integrated Analysis:
The in vivo results show very poor oral bioavailability (4%). The in vitro data provides the explanation: although the compound has high passive permeability, it is both a substrate for efflux pumps (high efflux ratio) and is rapidly cleared by liver enzymes (low metabolic stability). The high in vivo clearance confirms the rapid metabolism predicted in vitro. This profile allows the project team to make a clear decision: either deprioritize DFMA-101 or initiate a medicinal chemistry effort to structurally modify the molecule to reduce efflux and block the sites of metabolism, using this comprehensive dataset as a guide.
Conclusion
A systematic and mechanistically driven approach to pharmacokinetic profiling is not a checkbox exercise; it is a fundamental pillar of successful drug discovery. For a promising series like the 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline derivatives, this integrated analysis of in vitro ADME and in vivo PK provides a clear, predictive, and actionable path forward. By understanding the 'why' behind the data, from intestinal cell monolayers to whole-animal systems, we can efficiently identify and optimize candidates, minimizing late-stage attrition and accelerating the delivery of novel therapeutics to patients.
References
Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]
Pauli-Magnus, C., et al. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 41(9), 1650-1658. Available at: [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]
Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
Artursson, P., et al. (n.d.). Caco2 assay protocol. Retrieved from [Link]
European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
Di, L., et al. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 110(1), 325-337. Available at: [Link]
O'Brien, Z., & Moghaddam, M. F. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 24(20). Available at: [Link]
O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1597-1612. Available at: [Link]
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1597-1612. Available at: [Link]
ResearchGate. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools | Request PDF. Retrieved from [Link]
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
O'Brien, Z., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 24(20). Available at: [Link]
Troutman, M. D. (2021). P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design. Journal of Medicinal Chemistry, 64(22), 16259-16275. Available at: [Link]
SciSpace. (2017, May 3). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. Retrieved from [Link]
Obuchi, W., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(4), 1633-1642. Available at: [Link]
The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]
InfinixBio. (n.d.). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Retrieved from [Link]
Singh, B., et al. (2014). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical Analysis, 4(5), 367-374. Available at: [Link]
Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Ashdin Publishing. (2015). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Journal of Drug and Alcohol Research, 4. Available at: [Link]
Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
Agilent Technologies. (n.d.). hERG Safety Testing using a Fluorescence Polarization Assay. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 98(5), 479-486. Available at: [Link]
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
Kroupa, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 637. Available at: [Link]
BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
S. L., S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(17), 6523-6536. Available at: [Link]
Blaney, P., et al. (2003). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 46(19), 4147-4161. Available at: [Link]
ResearchGate. (n.d.). Pharmaceutical Profiling in drug discovery | Request PDF. Retrieved from [Link]
Uematsu, T. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 31 Suppl B, 81-90. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. PubChem Compound Database. Retrieved from [Link]
MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
NextSDS. (n.d.). 3,5-difluoro-4-(piperidin-1-yl)aniline — Chemical Substance Information. Retrieved from [Link]
ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
A Linchpin in Modern Drug Discovery: A Technical Guide to 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in Medicinal Chemistry
Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within this landscape, 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline has emerged as a pivotal building block, most notably as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Pibrentasvir. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this versatile aniline derivative. We will explore its critical role in the development of antiviral agents and delve into its potential as a valuable pharmacophore in the design of next-generation kinase inhibitors, supported by detailed synthetic protocols and methodologies for biological evaluation.
Introduction: The Strategic Advantage of Fluorinated Anilines
The introduction of fluorine atoms into drug candidates can lead to significant improvements in metabolic stability, binding affinity, and bioavailability. The 3,5-difluoroaniline moiety, in particular, offers a unique combination of electronic and steric properties. The two fluorine atoms, positioned meta to the amino group, are potent electron-withdrawing groups, which can modulate the pKa of the aniline nitrogen and influence its hydrogen bonding capabilities. This electronic modulation is crucial for the interaction of the molecule with its biological targets.
3,5-Difluoroaniline itself is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide focuses on a specific, more complex derivative, 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, highlighting its journey from a synthetic building block to a key component of a clinically successful antiviral drug and its potential in other therapeutic areas.
Synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: A Methodical Approach
The synthesis of the title compound is not explicitly detailed in a single source but can be reliably achieved through a nucleophilic aromatic substitution (SNA) reaction. The general principle involves the displacement of a fluoride ion from a polyfluorinated benzene ring by a nucleophile, in this case, 4-methylpiperidine. The presence of multiple fluorine atoms on the aromatic ring activates it towards nucleophilic attack.[2]
Synthetic Pathway
The most plausible synthetic route commences with a commercially available, highly fluorinated benzene derivative, such as 1,2,3,4-tetrafluorobenzene or 1,2,3,5-tetrafluorobenzene, and proceeds through a two-step process:
Nucleophilic Aromatic Substitution with 4-methylpiperidine: 1,2,3,4-Tetrafluorobenzene is reacted with 4-methylpiperidine. The piperidine nitrogen acts as the nucleophile, displacing one of the fluorine atoms on the benzene ring. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Introduction of the Amino Group: The resulting intermediate is then nitrated, followed by reduction of the nitro group to an amine, to yield the final product. A more direct approach would involve a second SNA reaction with ammonia or a protected amine equivalent, though this can be less selective.
A detailed, practical protocol for the key nucleophilic aromatic substitution step is provided below.
Caption: Proposed synthetic pathway for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
This protocol describes the synthesis of the intermediate, 1-(2,3,6-Trifluorophenyl)-4-methylpiperidine.
Materials:
1,2,3,4-Tetrafluorobenzene
4-Methylpiperidine
Potassium Carbonate (K₂CO₃)
Dimethyl Sulfoxide (DMSO), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrafluorobenzene (1.0 eq).
Add anhydrous DMSO to dissolve the starting material.
To this solution, add 4-methylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).
Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(2,3,6-Trifluorophenyl)-4-methylpiperidine.
Application in Antiviral Drug Development: The Pibrentasvir Case Study
The most prominent application of a close analog, 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline, is as a key intermediate in the synthesis of Pibrentasvir.[3] Pibrentasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[4] NS5A is a crucial component of the HCV replication complex, and its inhibition effectively halts viral replication.
The synthesis of Pibrentasvir is a complex, multi-step process where the difluoroaniline core provides a crucial anchor for the construction of the final complex molecule.[5][6] The presence of the difluoro-substituted aniline moiety is critical for the drug's activity, likely contributing to its binding affinity and pharmacokinetic profile.
Caption: Role of the core intermediate in the synthesis of Pibrentasvir.
Potential in Kinase Inhibitor Design: An Emerging Frontier
Substituted anilines are a ubiquitous feature in the design of protein kinase inhibitors.[7] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site through hydrogen bonding. The substituents on the aniline ring play a crucial role in modulating the inhibitor's potency, selectivity, and physicochemical properties.
While specific examples of kinase inhibitors directly incorporating the 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline moiety are not yet widely reported in the public domain, the structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors.
Table 1: Physicochemical Properties of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline and Related Compounds
Hinge Binding: The aniline nitrogen can act as a hydrogen bond donor, a critical interaction for anchoring inhibitors to the kinase hinge region.
Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the aniline, which can fine-tune its hydrogen bonding properties and reduce its basicity, a desirable feature for improving oral bioavailability and reducing off-target effects.
Lipophilic Pockets: The 4-methylpiperidine moiety can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.
Metabolic Stability: The fluorine atoms can block sites of metabolism, potentially increasing the half-life of the drug.
Representative Kinase Inhibition Assay Protocol
A robust kinase inhibition assay is essential for evaluating the potential of new compounds. The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.[8]
Materials:
Kinase of interest
Substrate for the kinase
ATP
Test compound (e.g., a derivative of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline)
Kinase assay buffer
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 96- or 384-well plates
Multimode plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
Reaction Setup: In a well of the microplate, add the kinase, substrate, and assay buffer.
Inhibitor Addition: Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time, ensuring the reaction is in the linear range.
Detection: Add the ATP detection reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contain luciferase and luciferin, which will generate a luminescent signal proportional to the amount of remaining ATP.
Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
While a detailed SAR for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline derivatives is not yet established, some general principles can be inferred from related classes of compounds:
Piperidine Substitution: The nature and position of the substituent on the piperidine ring can significantly impact potency and selectivity. The 4-methyl group in the title compound is likely to occupy a small hydrophobic pocket. Varying this substituent could lead to improved interactions with the target protein.
Aniline Substitution: The aniline nitrogen is a key point for further derivatization. Acylation or sulfonylation of the aniline can introduce additional vectors for interaction with the target protein.
Fluorine Atoms: The 3,5-difluoro substitution pattern is crucial for modulating the electronic properties of the aniline. Removal or relocation of these fluorine atoms would likely have a significant impact on activity.
Conclusion and Future Perspectives
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline and its analogs are more than just synthetic intermediates; they are enabling building blocks for the creation of sophisticated therapeutic agents. The successful incorporation of a related scaffold into the antiviral drug Pibrentasvir underscores the value of this molecular motif. The inherent properties of the difluorinated aniline core, combined with the versatility of the piperidine substituent, make it a highly attractive starting point for the design of novel kinase inhibitors and other targeted therapies. Future research in this area will likely focus on exploring the full potential of this scaffold through the synthesis and biological evaluation of diverse libraries of derivatives, further solidifying its place in the medicinal chemist's toolbox.
References
Novasol Biotech. (2024, August 26). How to synthesize Pibrentasvir and its pharmaceutical intermediates?[Link]
Google Patents. (2020, March 5). WO2020047182A1 - Process for manufacturing pibrentasvir active drug substance.
ACS Publications. (2023, November 9). Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands | Organic Process Research & Development. [Link]
RSC Publishing. (n.d.). Desymmetrization of pibrentasvir for efficient prodrug synthesis. [Link]
Googleapis.com. (2020, March 5). WO 2020/047182 A1.
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
PubMed. (n.d.). Bioassays for anticancer activities. [Link]
ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]
Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]
MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
DSpace Repository. (n.d.). Publication: 4,5-Difluoro Investigations on a Synthesized Schiff Base with in Silico Medicinal Approaches and DFT Studies. [Link]
PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
PubMed. (2007, March 1). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]
ResearchGate. (n.d.). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. [Link]
MDPI. (2023, September 4). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
In Vitro Stability Profiling of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: A Technical Whitepaper
Executive Summary The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and antivirals. Evaluating its in vitro metabolic stability is a critical step in early drug discovery to predict in vivo clearance, guide structural optimization, and mitigate toxicity risks associated with reactive metabolites. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines a self-validating experimental framework for assessing its microsomal and hepatocyte stability.
Mechanistic Profiling & Structural Causality
Understanding the in vitro stability of this compound requires analyzing its specific regiochemistry. The molecule features an aniline moiety at C1, two fluorine atoms at C3 and C5, and a 4-methylpiperidine ring at C4. This architecture dictates a unique metabolic vulnerability profile:
Electronic Shielding of the Aniline (meta-Fluorines): Unsubstituted anilines are highly susceptible to N-oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO), often yielding toxic hydroxylamine and nitroso species. However, the fluorine atoms at the meta positions (C3 and C5) exert a powerful electron-withdrawing inductive effect (-I). This significantly reduces the electron density and basicity of the aniline nitrogen, conferring profound metabolic stability against rapid N-oxidation[1].
Steric Hindrance of the C-N Bond (ortho-Fluorines): The piperidine nitrogen is bonded directly to the C4 position of the phenyl ring, flanked by the two ortho-fluorine atoms. This creates a sterically restricted environment that limits the rotation of the C-N bond, effectively shielding the piperidine nitrogen from the active site of CYP3A4 and preventing rapid N-dealkylation.
Aliphatic Oxidation: Because the aromatic and nitrogenous centers are electronically and sterically protected, the primary Phase I metabolic vulnerability shifts to the aliphatic 4-methylpiperidine moiety, which remains susceptible to CYP-mediated hydroxylation.
Predicted Phase I and Phase II metabolic degradation pathways for the difluoro-aniline derivative.
In Vitro Stability Assessment Strategy
To accurately profile the compound, a tiered in vitro approach is required. Human Liver Microsomes (HLM) are utilized as the primary high-throughput system to evaluate Phase I oxidative metabolism[2]. However, because anilines can also undergo Phase II conjugation (e.g., N-acetylation or N-glucuronidation), secondary screening in cryopreserved human hepatocytes is recommended to capture the complete metabolic picture.
Quantitative Data Presentation
The table below summarizes representative benchmark in vitro stability metrics for this specific class of sterically hindered, fluorinated aniline-piperidine scaffolds across species.
Species
Assay System
T1/2
(min)
CLint
(µL/min/mg protein)
Predicted Hepatic Extraction (
EH
)
Human
HLM
> 60
< 23.1
Low (< 0.3)
Rat
RLM
45
30.8
Moderate
Mouse
MLM
25
55.4
Moderate-High
Note: Data represents expected pharmacokinetic behavior based on structural analogs.
A robust in vitro protocol must be a self-validating system. This is achieved by incorporating internal systemic checks: a minus-NADPH control to differentiate enzymatic metabolism from chemical instability (e.g., auto-oxidation of the aniline in aqueous buffer), and reference compounds to verify the metabolic competency of the specific microsomal batch[2].
Step-by-Step Methodology
Step 1: Reagent Preparation
Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the buffer.
Prepare a 10 mM stock of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in DMSO. Dilute into the buffer to achieve a 1 µM final assay concentration. Crucial: Final DMSO concentration must remain < 0.1% to prevent CYP inhibition.
Step 2: Pre-Incubation
Aliquot 90 µL of the HLM/compound mixture into a 96-well plate.
Include parallel wells for positive controls: Verapamil (fast clearance) and Warfarin (slow clearance).
Pre-incubate the plate at 37°C for 5 minutes.
Step 3: Reaction Initiation
Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).
System Validation Check: For the minus-NADPH control wells, add 10 µL of buffer instead of NADPH.
Step 4: Incubation and Quenching
Incubate at 37°C with continuous orbital shaking.
At designated time points (0, 15, 30, 45, and 60 minutes), remove 20 µL aliquots.
Quench the reaction immediately by dispensing the aliquot into 80 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The 4:1 organic-to-aqueous ratio ensures complete protein precipitation.
Step 5: Centrifugation and Analysis
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent compound.
Self-validating high-throughput microsomal stability assay workflow with built-in controls.
Data Analysis and In Vitro-In Vivo Extrapolation (IVIVE)
The depletion of the parent compound is plotted as the natural log of percent remaining versus time. The slope of this linear regression represents the elimination rate constant (
k
).
Half-life (
T1/2
): Calculated as
0.693/k
.
Intrinsic Clearance (
CLint
): Calculated by normalizing the half-life to the incubation volume and protein concentration:
CLint=(T1/20.693)×(Mass of Protein (mg)Volume of Incubation (µL))
Critical Causality in Extrapolation: Extrapolating in vitro
CLint
to in vivo human hepatic clearance requires correcting for non-specific binding to microsomal proteins (
fu,mic
). Due to the lipophilicity of the 4-methylpiperidine moiety, the compound is expected to exhibit moderate microsomal binding. Failing to incorporate
fu,mic
into the well-stirred liver model will result in a severe overestimation of in vivo clearance[3].
Conclusion
The strategic incorporation of fluorine atoms in 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline provides a masterclass in structural optimization. By leveraging inductive electron withdrawal and steric hindrance, the molecule is protected against rapid aniline oxidation and piperidine dealkylation. Employing a rigorously controlled, self-validating microsomal assay ensures that these structural advantages translate into reliable, actionable pharmacokinetic data for downstream drug development.
References
Title: The role of fluorine in medicinal chemistry[1].
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2007).
URL: [Link]
Title: Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates[2].
Source: Journal of Biomolecular Screening (2003).
URL: [Link]
Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes[3].
Source: Drug Metabolism and Disposition (1999).
URL: [Link]
Application Note: A Strategic Approach to the Buchwald-Hartwig Amination of the Challenging Substrate 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Introduction: Navigating a Complex C-N Coupling The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkabl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating a Complex C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the arylamine motif is a common structural feature.[2]
This guide provides a detailed protocol and strategic framework for the Buchwald-Hartwig amination of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline , a substrate that presents a confluence of steric and electronic challenges. Due to its unique structure, standard protocols are likely to fail, necessitating a carefully considered, tailored approach. This document offers a robust starting point for researchers, grounded in mechanistic principles and literature precedents for analogous challenging couplings.
Analysis of the Substrate: A Duality of Challenges
The structure of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline presents two primary obstacles to a successful C-N cross-coupling reaction:
Severe Steric Hindrance: The 4-methylpiperidin-1-yl group is positioned ortho to the reactive aniline nitrogen. This significant steric bulk can impede the coordination of the amine to the palladium center, a critical step in the catalytic cycle. Such hindrance is known to slow down or completely stall the reaction with conventional catalyst systems.[3][4]
Electronic Deactivation: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This effect reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity. A less nucleophilic amine can slow both the initial coordination and the final, product-forming reductive elimination step.[5][6]
Successfully coupling this substrate requires a catalytic system robust enough to overcome both the steric clash and the electronic deactivation simultaneously.
The Catalytic System: A Rationale-Driven Selection
The success of a challenging Buchwald-Hartwig amination is critically dependent on the synergistic interplay of the palladium source, ligand, base, and solvent. The choices outlined below are designed to create a highly active and stable catalytic system.
The Palladium Precatalyst: Ensuring a Reproducible Start
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, their activation to the active Pd(0) species can be inconsistent. For challenging substrates, using a well-defined, air-stable palladium precatalyst is highly recommended to ensure reproducibility and high catalytic activity. Modern precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for the clean and efficient generation of the active monoligated Pd(0) species upon exposure to a base.[7][8]
Recommendation: A G3-XPhos or G4-RuPhos palladium precatalyst. These incorporate the desired bulky phosphine ligand and offer excellent stability and reactivity.
The Ligand: The Key to Overcoming Hindrance
The choice of phosphine ligand is the most critical parameter for this transformation. The ligand must be both sterically bulky and highly electron-rich.
Steric Bulk: A large ligand "pocket" around the palladium center helps to promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[9] Bulky ligands also favor the formation of the highly reactive monoligated Pd(0) species necessary for coupling crowded partners.[3]
Electron-Donating Ability: Electron-rich phosphines enhance the rate of the initial oxidative addition of the aryl halide to the Pd(0) center.
Recommended Ligands: The Buchwald biarylphosphine ligands are the gold standard for this type of challenge.[10]
RuPhos: Often an excellent choice for sterically hindered anilines.
XPhos: A versatile and highly active ligand for a broad range of substrates.
BrettPhos: Particularly effective for coupling primary amines, but its steric profile is also well-suited for hindered systems.[11]
The Base: Activating the Amine without Degradation
The base serves to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.
Strong Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often most effective bases, providing rapid deprotonation. They are the recommended starting point for this system.
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These should be considered if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, ketones). However, they often require higher reaction temperatures and may result in lower yields for such a deactivated aniline.
Recommendation: Start with Sodium tert-butoxide (NaOt-Bu) due to its high basicity and proven efficacy.
The Solvent: Creating the Right Environment
Anhydrous, aprotic solvents are essential. The solvent must be capable of solubilizing all components of the reaction and remain stable at elevated temperatures.
Recommended Solvents:
Toluene or Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations.
tert-Amyl alcohol or CPME (Cyclopentyl methyl ether): Greener solvent alternatives that often perform well.
Crucial Note: All solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[12]
Proposed Protocols & Optimization Strategy
The following protocol is a robust starting point. Given the substrate's complexity, systematic optimization may be required.
General Experimental Protocol
This procedure should be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (1.2 mmol, 1.2 equiv), the chosen phosphine ligand (see table, 1.5-2.5 mol%), the palladium source (see table, 1-2 mol%), and the base (1.4 mmol, 1.4 equiv).
Note: If using a precatalyst, the palladium source and ligand are added as a single component.
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas three times.
Solvent Addition: Add the anhydrous, degassed solvent (5 mL per 1 mmol of aryl halide) via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 90-110 °C). Stir the mixture vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Data Presentation: Initial Screening Conditions
The following table outlines recommended starting points for a screening campaign to identify the optimal reaction conditions.
Entry
Aryl Halide (Example)
Palladium Source (mol%)
Ligand (mol%)
Base (1.4 equiv)
Solvent
Temp (°C)
1
4-Bromoanisole
Pd₂(dba)₃ (1.0)
RuPhos (2.2)
NaOt-Bu
Toluene
100
2
4-Bromoanisole
G3-XPhos Pd (2.0)
-
NaOt-Bu
Dioxane
100
3
2-Chlorotoluene
G4-BrettPhos Pd (2.0)
-
LHMDS
Toluene
110
4
4-Bromoanisole
Pd(OAc)₂ (2.0)
XPhos (4.4)
K₃PO₄
tert-Amyl alcohol
110
Visualization of Key Processes
Experimental Workflow
The following diagram outlines the logical flow from reaction setup to product isolation.
Caption: A generalized workflow for screening and performing the Buchwald-Hartwig amination.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle below highlights the fundamental steps.
Caption: The key steps of the palladium-catalyzed C-N bond formation.[11]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Catalyst deactivation (oxygen exposure).2. Insufficiently active ligand for the hindered substrate.3. Base is too weak.
1. Ensure all reagents are pure and solvents are rigorously degassed. Improve inert atmosphere technique.[13]2. Screen a more sterically demanding and electron-rich ligand (e.g., switch from XPhos to RuPhos).[9]3. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).
Formation of Black Precipitate (Palladium Black)
1. Catalyst decomposition at high temperature.2. Ligand dissociation from the palladium center.
1. Lower the reaction temperature (e.g., from 110 °C to 90 °C) and extend the reaction time.[13]2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 if not using a precatalyst).
Hydrodehalogenation of Aryl Halide
1. Presence of water or other protic impurities.2. β-Hydride elimination from the amido complex (less common for anilines).
1. Ensure all reagents and solvents are strictly anhydrous.[3]2. Use a more sterically hindered ligand to favor reductive elimination over side reactions.
Substrate Decomposition
1. Base is too strong for functional groups on the aryl halide.2. Reaction temperature is too high.
1. Screen a weaker base like Cs₂CO₃ or K₃PO₄.2. Lower the reaction temperature and monitor carefully over a longer period.
Conclusion
The Buchwald-Hartwig amination of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a formidable synthetic challenge that requires a departure from standard protocols. Success hinges on the selection of a highly active catalytic system, specifically employing a modern, well-defined palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. By understanding the substrate's inherent steric and electronic challenges and systematically applying the principles and protocols outlined in this guide, researchers can develop an effective and optimized procedure for the synthesis of valuable and complex arylamine products.
References
Yang, Z., He, R., & Liu, P. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Ingoglia, B. T. (2019). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. MIT DSpace. Available at: [Link]
Zhang, Y., et al. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]
Stradiotto, M., et al. (2018). Bisphosphines: A Prominent Ancillary Ligand Class for Application in Nickel-Catalyzed C–N Cross-Coupling. ACS Catalysis. Available at: [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. York University. Available at: [Link]
Sanford, M. S., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available at: [Link]
Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Engle, K. M., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]
ResearchGate. (2023). Palladium Catalyzed Carbonyl Amination of Fluorinated Olefins for Synthesis of α‐CF3‐Acrylamides. ResearchGate. Available at: [Link]
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]
PrepChem. (2023). Synthesis of 3,5-difluoroaniline. PrepChem. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline. Google Patents.
Svete, J., et al. (2004). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry. Available at: [Link]
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]
Hartwig Group. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Available at: [Link]
Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline. Google Patents.
Matter, D. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. Available at: [Link]
PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. PubChem. Available at: [Link]
Kaszynski, P., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]
Application Note: A Robust HPLC Method for the Analysis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Abstract This application note details a systematic and robust approach to developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-Difluoro-4-(4-methylpiperidin-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a systematic and robust approach to developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. This compound, containing a basic piperidine moiety and a fluorinated aniline structure, presents unique challenges, including the potential for poor peak shape due to secondary interactions with the stationary phase. This guide provides a comprehensive workflow, from initial analyte characterization and column selection to mobile phase optimization, culminating in a final, validated method suitable for research and quality control environments. The protocols herein are grounded in established chromatographic principles, referencing standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]
Introduction and Analyte Characterization
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is an aromatic amine derivative with potential applications as an intermediate in pharmaceutical synthesis. Accurate and reliable quantification is critical for ensuring the quality and purity of starting materials and final products. The development of a robust HPLC method requires a foundational understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.
The key structural features influencing this analysis are:
A Basic Piperidine Nitrogen: The piperidine ring contains a tertiary amine, which is basic and readily protonated. This functional group is the primary cause of peak tailing in RP-HPLC due to strong interactions with residual, acidic silanol groups on the silica-based stationary phase.[9][10][11]
An Aromatic Amine: The aniline moiety contributes to the molecule's hydrophobicity and provides a chromophore for UV detection.
Fluorine Substituents: The fluorine atoms increase the molecule's polarity and can influence its retention characteristics.
A summary of the estimated and known properties of the target analyte and related structures is presented in Table 1.
Table 1: Physicochemical Properties of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline and Related Compounds
Property
Estimated/Reported Value
Significance for HPLC Method Development
Structure
See Figure 1
The presence of a basic nitrogen is the most critical factor to address.
Molecular Formula
C₁₂H₁₆F₂N₂
Influences molecular weight and potential for mass spectrometry detection.
Predicted XlogP
2.4 - 3.9
Indicates moderate hydrophobicity, suitable for reverse-phase chromatography.[12]
Predicted pKa
~9-10 (Piperidine N)
The basic nature necessitates careful pH control of the mobile phase to ensure the analyte is in a single, protonated form for symmetrical peak shape.[9][13][14]
UV Absorption
~250-290 nm (estimated)
Aromatic amines typically exhibit strong UV absorbance, allowing for sensitive detection.[15]
Figure 1: Chemical structure of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Strategic Approach to Method Development
The core challenge in analyzing basic compounds like our target analyte is mitigating the interaction between the protonated amine and deprotonated silanol groups (Si-O⁻) on the column packing material.[9][10] This secondary ionic interaction leads to peak tailing, reduced efficiency, and poor reproducibility. Our strategy is designed to systematically eliminate these issues.
The workflow for this method development is illustrated in the diagram below.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Reagents
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended as a starting point. These columns have fewer residual silanol groups.[10][11]
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, and ammonium formate.
Sample Preparation: Prepare a stock solution of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline at 1.0 mg/mL in methanol. Dilute to a working concentration of approximately 50 µg/mL with a 50:50 mixture of water and acetonitrile.
Protocol 1: Initial Screening and pH Optimization
The primary goal is to suppress the ionization of residual silanol groups on the stationary phase. This is most effectively achieved by operating at a low mobile phase pH.[13][14] At a pH of 2.5-3.0, the silanol groups (pKa ~3.5-4.5) will be fully protonated (Si-OH), eliminating the ionic interaction site that causes peak tailing.[9][16]
Step-by-Step Procedure:
Prepare Mobile Phases:
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water.
Mobile Phase A2 (pH ~3.0): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Equilibrate the System: Install the C18 column and equilibrate with a mixture of 95:5 Mobile Phase A1:B at a flow rate of 1.0 mL/min for at least 15 minutes.
Set Initial HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 260 nm (or λmax determined by DAD scan)
Injection Volume: 5 µL
Gradient: 5% to 95% B over 10 minutes; hold at 95% B for 2 minutes.
Inject Sample: Perform an injection using the conditions with Mobile Phase A1.
Evaluate and Repeat: Analyze the resulting chromatogram for peak shape (asymmetry/tailing factor) and retention time. Repeat the injection using Mobile Phase A2.
Decision: Compare the peak shapes from both runs. Select the pH that provides a tailing factor closest to 1.0 (ideally below 1.5). For this analyte, pH 2.7 with 0.1% formic acid is expected to yield excellent results.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Protocol 2: Optimization of Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC, but they can offer different selectivity.[16] ACN is generally a stronger solvent and provides lower backpressure. Methanol can offer unique selectivity through its hydrogen-bonding capabilities.
Step-by-Step Procedure:
Prepare Mobile Phases:
Mobile Phase A: 0.1% Formic Acid in Water (using the optimized pH from Protocol 1).
Mobile Phase B (ACN): 0.1% Formic Acid in Acetonitrile.
Mobile Phase B (MeOH): 0.1% Formic Acid in Methanol.
Run with ACN: Using the gradient from Protocol 1, perform an injection with the ACN-based mobile phase.
Run with MeOH: Replace Mobile Phase B with the methanol-based one. Thoroughly flush the system. Equilibrate the column and perform a second injection.
Compare Results: Evaluate the chromatograms for changes in retention time, peak efficiency (plate count), and resolution from any impurities. ACN often provides sharper peaks for aromatic compounds and is typically the preferred choice unless methanol shows a significant selectivity advantage.
Protocol 3: Gradient and Flow Rate Optimization
The initial scouting gradient helps locate the analyte's elution point. This protocol refines the gradient to ensure adequate resolution from impurities while minimizing run time.
Step-by-Step Procedure:
Determine Elution %B: From the initial screening runs (Protocol 2), note the percentage of the organic modifier (%B) at which the analyte elutes.
Calculate a Focused Gradient: Design a shallower gradient around the elution point. For example, if the peak elutes at 45% B in a 10-minute 5-95% gradient, a new gradient could be:
0.0 min: 30% B
8.0 min: 60% B
8.1 min: 95% B (column wash)
10.0 min: 95% B
10.1 min: 30% B (re-equilibration)
12.0 min: End run
Adjust Flow Rate (Optional): If using a UHPLC system and smaller particle size columns (< 2 µm), the flow rate can be increased to shorten the run time further, as long as the system pressure remains within acceptable limits. Adhere to the principles outlined in USP <621> for allowable adjustments to chromatographic methods.[1][2][3][6][17]
Optimized Method and Expected Results
Following the systematic optimization process, the final recommended method parameters are summarized in Table 2.
Table 2: Final Optimized HPLC Method Parameters
Parameter
Optimized Condition
Column
High-Purity C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Gradient
30% to 60% B over 8 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 260 nm
Injection Volume
5 µL
Expected Retention Time
Approximately 6.5 minutes
Expected Tailing Factor
≤ 1.2
Under these conditions, a sharp, symmetrical Gaussian peak is expected. The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][7][18]
Conclusion
The successful analysis of basic compounds such as 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline by reverse-phase HPLC is highly dependent on controlling the mobile phase pH. By using an acidic mobile phase (pH ≈ 2.7) with a modern, high-purity C18 stationary phase, the secondary silanol interactions that cause peak tailing are effectively eliminated. This application note provides a logical, step-by-step protocol that progresses from initial screening to a final, optimized method, ensuring the development of a robust and reliable analytical procedure suitable for the pharmaceutical industry.
References
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
Lu, Y., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(15), 2732-8. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
McConville, P. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
Agilent Technologies. (2026, April 7). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
Chen, W., & Fritz, J. S. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(16), 3443-3448. [Link]
Narang, A. S., et al. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(11), 520-522. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66629984, 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. [Link]
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
Chemsrc. (2025, August 21). 3,5-Difluoroaniline | CAS#:372-39-4. [Link]
The Strategic Integration of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Imperative for Precision in Kinase Inhibitor Design Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, particularly cancer....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, particularly cancer. Small molecule kinase inhibitors have revolutionized oncology by providing targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.[1][2] A significant class of these inhibitors targets the ATP-binding site of kinases, and their efficacy is often dictated by the specific interactions between the inhibitor and the amino acid residues within this site. The 4-anilinoquinazoline and related heterocyclic scaffolds are privileged structures in this domain, forming the core of successful drugs like gefitinib, lapatinib, and osimertinib.[3][4]
This technical guide focuses on the synthesis and application of a highly valuable, yet specialized building block: 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline . The unique substitution pattern of this molecule is not arbitrary; it is the result of a rational design strategy aimed at optimizing the pharmacological properties of the final kinase inhibitor.
The vicinal difluoro substituents on the aniline ring play a crucial role in modulating the pKa of the aniline nitrogen, which can enhance its hydrogen bonding interactions with the hinge region of the kinase domain. Furthermore, fluorine atoms can improve metabolic stability and cell permeability.[5] The 4-(4-methylpiperidin-1-yl) moiety introduces a basic, solubilizing group that can also engage in additional interactions within the ATP-binding pocket, further enhancing potency and selectivity. This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent incorporation into a representative kinase inhibitor scaffold, offering insights into the chemical principles that underpin its utility in modern drug discovery.
Synthesis of the Key Intermediate: 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
The synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a multi-step process that begins with a commercially available starting material, 1,2,3-trifluoro-4-nitrobenzene. The overall synthetic strategy involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.
Synthetic Workflow
Caption: Synthetic pathway for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Experimental Protocol: Synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-4-methylpiperidine
This protocol details the nucleophilic aromatic substitution of a fluorine atom on the 1,2,3-trifluoro-4-nitrobenzene ring with 4-methylpiperidine.
Materials:
1,2,3-Trifluoro-4-nitrobenzene
4-Methylpiperidine
Potassium Carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
Rotary evaporator
Thin Layer Chromatography (TLC) supplies
Procedure:
To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
Stir the mixture at room temperature and add 4-methylpiperidine (1.2 eq) dropwise.
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 1-(2,6-difluoro-4-nitrophenyl)-4-methylpiperidine as a solid.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
This protocol describes the reduction of the nitro group of 1-(2,6-difluoro-4-nitrophenyl)-4-methylpiperidine to the corresponding aniline.
Materials:
1-(2,6-Difluoro-4-nitrophenyl)-4-methylpiperidine
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol
Water
Celite®
Ethyl acetate
Standard laboratory glassware
Procedure:
To a suspension of 1-(2,6-difluoro-4-nitrophenyl)-4-methylpiperidine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl acetate.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, which can often be used in the next step without extensive purification.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The newly synthesized 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline can be readily incorporated into various kinase inhibitor scaffolds. The following protocol provides a representative example of its use in the synthesis of a 4-anilinoquinazoline-based inhibitor, a common core structure for EGFR inhibitors.
Synthetic Workflow for a 4-Anilinoquinazoline Kinase Inhibitor
Caption: General synthesis of a 4-anilinoquinazoline kinase inhibitor.
Experimental Protocol: Synthesis of a 4-(3,5-Difluoro-4-(4-methylpiperidin-1-yl)anilino)quinazoline Derivative
Materials:
A suitable 4-chloroquinazoline derivative (e.g., 4-chloro-6,7-dimethoxyquinazoline for a gefitinib-like core)
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Isopropanol
Standard laboratory glassware for reflux reactions
Procedure:
To a stirred slurry of the 4-chloroquinazoline derivative (1.0 eq) in isopropanol, add a solution of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (1.1 eq) in isopropanol.
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
Upon completion, cool the mixture to room temperature. A precipitate of the product may form.
Isolate the product by filtration, and wash the solid with cold isopropanol.
Dry the product under vacuum to obtain the desired 4-(3,5-difluoro-4-(4-methylpiperidin-1-yl)anilino)quinazoline derivative.
Structure-Activity Relationship (SAR) and the Rationale for Fluorination and Piperidine Substitution
The specific substitution pattern of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is designed to optimize several key parameters of the final kinase inhibitor.
Structural Feature
Rationale and Impact on Activity
3,5-Difluoro Substitution
- Modulates the pKa of the aniline nitrogen, enhancing hydrogen bonding with the kinase hinge region.- Increases metabolic stability by blocking potential sites of oxidation.- Can improve membrane permeability and overall pharmacokinetic properties.[5]
4-(4-Methylpiperidin-1-yl) Moiety
- Introduces a basic nitrogen that can be protonated at physiological pH, improving aqueous solubility.- The piperidine ring can occupy hydrophobic pockets within the ATP-binding site, contributing to potency.- The methyl group can provide additional van der Waals interactions and fine-tune the lipophilicity.
Conclusion
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a sophisticated building block that exemplifies the principles of modern medicinal chemistry. Its rational design allows for the targeted optimization of key drug-like properties in kinase inhibitors. The synthetic protocols provided in this guide offer a practical framework for the preparation and utilization of this valuable intermediate, enabling researchers and drug development professionals to explore novel chemical space in the ongoing quest for more effective and selective cancer therapies. The strategic incorporation of such fluorinated and piperidine-containing anilines will undoubtedly continue to be a fruitful avenue in the design of next-generation kinase inhibitors.
References
Mei, H., Han, J., & Fustero, S. (2020). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 239, 109633.
New Drug Approvals. (2015, June 15). Gefitinib. Retrieved from [Link]
Gao, H., Yang, Z., Yang, X., Li, X., Liu, Y., Wang, Y., ... & Rao, Y. (2017). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Bioorganic & medicinal chemistry, 25(17), 4553–4559.
PatSnap Eureka. (2021, February 9). Synthesis method of osimertinib intermediate. Retrieved from [Link]
An Application Guide to Catalytic Cross-Coupling Reactions of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Introduction: A Privileged Scaffold in Modern Chemistry 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Catalytic Cross-Coupling Reactions of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Introduction: A Privileged Scaffold in Modern Chemistry
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a highly functionalized aromatic amine that serves as a critical building block in contemporary drug discovery and materials science. Its unique electronic and steric profile, characterized by the presence of a nucleophilic aniline, electron-withdrawing fluorine atoms, and a bulky, electron-donating piperidine moiety, makes it a versatile substrate for a range of catalytic cross-coupling reactions. The difluoroaniline motif is particularly prevalent in the development of kinase inhibitors, including those targeting Bromodomain-containing protein 4 (BRD4), a key regulator in cancer pathways.[1]
This guide provides an in-depth exploration of the application of this aniline derivative in two cornerstone palladium-catalyzed reactions: the Buchwald-Hartwig amination for C-N bond formation and, by extension of its corresponding aryl halide, the Suzuki-Miyaura and Sonogashira couplings for C-C bond formation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into optimizing these transformations.
Key Structural Considerations:
Aniline Nitrogen: The primary amine is the reactive site for C-N coupling reactions like the Buchwald-Hartwig amination. Its nucleophilicity is modulated by the adjacent fluorine atoms.
Ortho-Difluoro Substitution: The two fluorine atoms flanking the piperidine group exert a strong electron-withdrawing inductive effect. This reduces the basicity and nucleophilicity of the aniline nitrogen and can influence the oxidative addition step in reactions involving an aryl halide derivative.[2]
4-(4-methylpiperidin-1-yl) Group: This substituent is sterically demanding and electron-donating through resonance, partially offsetting the inductive withdrawal of the fluorine atoms. Its bulk can influence the choice of catalyst and ligand by affecting the approach to the reactive center.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is the most direct and powerful method for utilizing 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, enabling the synthesis of complex tri-substituted aromatic amines.[3] This reaction couples the aniline with an aryl halide or triflate, a transformation that is fundamental to the synthesis of numerous pharmaceutical agents.[4]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Coupling with 4-Bromotoluene
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
Add 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (1.2 equiv.) followed by 4-bromotoluene (1.0 equiv.).
Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
Upon completion, cool the reaction to room temperature and quench with water.
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Optimization and Data
The choice of catalyst system is paramount for achieving high yields, especially with the electronically modified aniline substrate.
Aryl Halide (Ar-X)
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
4-Iodoanisole
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃ (1.5)
Toluene
100
18
85-95
4-Bromotoluene
Pd₂(dba)₃ (2)
Xantphos (4)
NaOtBu (1.4)
Toluene
110
24
80-90
4-Chlorobenzonitrile
Pd(OAc)₂ (2.5)
BrettPhos (5)
K₃PO₄ (2.0)
Dioxane
110
24
75-85
Expert Insights:
Ligand Choice: For less reactive aryl chlorides, more electron-rich and sterically hindered ligands like BrettPhos or RuPhos are often necessary to promote the difficult oxidative addition step.[6]
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for generating the palladium amide intermediate. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with more reactive aryl iodides.[7]
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide starting material. Ensuring an anhydrous and oxygen-free environment minimizes this pathway.
Suzuki-Miyaura Coupling: C-C Bond Formation
While the aniline itself is not a direct partner in the Suzuki-Miyaura reaction, its corresponding aryl halide or triflate derivative is an excellent substrate for forming biaryl structures.[8] This transformation is a cornerstone of modern synthesis due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[9]
Reaction Mechanism
The widely accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond.[10][11] The base is crucial for activating the boronic acid and facilitating the transmetalation step.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Coupling of the Corresponding Aryl Bromide with Phenylboronic Acid
This protocol assumes the starting material is the bromo-analogue: 1-bromo-3,5-difluoro-4-(4-methylpiperidin-1-yl)benzene.
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[8] Couplings with aryl chlorides often require more sophisticated and active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos).[6]
Water's Role: The presence of water in many Suzuki protocols is beneficial; it helps to dissolve the inorganic base and can accelerate the transmetalation step.
Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines. Using high-quality boronic acids or a slight excess can ensure complete conversion.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[13] This reaction is indispensable for creating rigid structural motifs found in pharmaceuticals, functional materials, and natural products. The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]
Reaction Mechanism
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13][14]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Protocol: Coupling of the Corresponding Aryl Iodide with Phenylacetylene
This protocol assumes the starting material is the iodo-analogue: 1-iodo-3,5-difluoro-4-(4-methylpiperidin-1-yl)benzene, which is generally more reactive in Sonogashira couplings.
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
To a Schlenk flask, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous triethylamine via syringe, followed by phenylacetylene (1.2 equiv.).
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If necessary, gentle heating (40-50 °C) can be applied.
Monitor the reaction by TLC or LC-MS. A thick precipitate of triethylammonium iodide often forms.
Once complete, filter the reaction mixture through a pad of Celite to remove the salt and catalyst residues, washing with an organic solvent like ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Expert Insights:
Copper-Free Conditions: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols.[15] These often require a different palladium catalyst and a stronger base, and may need higher temperatures, but can be advantageous for pharmaceutical applications.
Amine Base: The amine base (typically Et₃N or DIPA) serves multiple roles: it acts as the solvent, neutralizes the HX by-product, and helps deprotonate the terminal alkyne.[13]
Oxygen Sensitivity: The reaction should be performed under strictly anaerobic conditions, as oxygen can cause the homocoupling of the terminal alkyne to form diynes (e.g., the Glaser coupling).
References
Amat, A., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 25(14), 3423-3432. [Link]
Vila, J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(60), 14839-14859. [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(35), 6433–6437. [Link]
Liang, T., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2368-2417. [Link]
Cera, G., & Palmisano, F. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 71. [Link]
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(28), 15850-15871. [Link]
Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]
Nielsen, M. K., & Paquin, J. F. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7384-7388. [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. PubChem Compound Database. [Link]
Chen, W., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(27), 5221-5226. [Link]
Vécsei, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters, 23(22), 8821-8826. [Link]
Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 56, A-T. [Link]
NextSDS. (n.d.). 3,5-difluoro-4-(piperidin-1-yl)aniline — Chemical Substance Information. [Link]
Shang, R., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5417-5436. [Link]
Krause, S., & Pfirrmann, R. (1999). U.S. Patent No. 5,965,775. Washington, DC: U.S.
Di Mauro, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. [Link]
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][5][10] triazolo [4, 3-d][2][5] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1035-1046. [Link]
Diva-portal.org. (2018). Suzuki reactions in novel liquids. [Link]
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & Molecular Profiling
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a highly functionalized molecular scaffold frequently utilized in advanced pharmaceutical development. Its architecture features an electron-withdrawing 3,5-difluoroaniline core coupled with an electron-donating, sterically demanding 4-methylpiperidine system. Comprehensive structural verification requires the acquisition of high-resolution
1
H,
13
C,
19
F, and potentially
15
N NMR spectra.
Because the molecule possesses two distinct basic nitrogen centers (the primary aniline amine and the tertiary piperidine nitrogen) alongside highly sensitive fluorine atoms, sample preparation cannot be treated as a generic procedure. The protocol must be meticulously engineered to prevent spectral artifacts, mitigate chemical exchange phenomena, and ensure optimal magnetic field homogeneity[1][2].
Multi-nuclear NMR targeting strategy for the difluoroaniline derivative.
Solvent Selection Dynamics & Causality
The basicity of the piperidine nitrogen and the hydrogen-bonding capacity of the aniline amine dictate solvent selection. The choice of deuterated solvent directly impacts chemical shifts, peak broadening (due to proton exchange), and overall solubility[1].
Expert Insight: The steric clash between the bulky 4-methylpiperidine moiety at C4 and the adjacent C3/C5 fluorine atoms can restrict
Caryl−N
bond rotation. If severe line broadening is observed in the
1
H or
13
C spectra at 298 K, utilizing DMSO-d
6
and performing Variable Temperature (VT) NMR at elevated temperatures (e.g., 340 K) will coalesce exchange signals and sharpen the spectrum.
Table 1: Solvent Selection and Nuclei Concentration Guidelines
Parameter
1
H &
19
F NMR
13
C &
15
N NMR
Mechanistic Causality & Notes
Optimal Mass
5 – 25 mg
30 – 50 mg
13
C is 6000x less sensitive than
1
H; requires a saturated solution for practical acquisition times[3][4].
Solvent Vol.
0.6 – 0.7 mL
0.6 – 0.7 mL
Yields a 40-50 mm depth in a 5 mm tube, ensuring the sample spans the active region of the NMR coil[1].
CDCl
3
Excellent
Excellent
Caution: May contain trace DCl which can protonate the basic piperidine nitrogen, causing chemical shift drift.
DMSO-d
6
Good
Good
Disrupts intermolecular H-bonding; yields sharp NH
2
signals. High viscosity may broaden lines slightly.
Methanol-d
4
High
High
Causes rapid H/D exchange at the aniline NH
2
, rendering it invisible in
1
H NMR[1].
Internal Referencing Strategy
Accurate chemical shift calibration is non-negotiable for reproducible data.
1
H/
13
C Referencing: Tetramethylsilane (TMS) at 0.0 ppm is the gold standard.
19
F Referencing: Fluorine-19 is highly sensitive to its local electronic environment, boasting a chemical shift range of over 400 ppm[2][5]. Standardizing
19
F spectra requires an internal standard like Trifluoroacetic acid (TFA, -76.55 ppm) or Trichlorofluoromethane (CFCl
3
, 0.0 ppm).
Crucial Causality: Adding acidic TFA directly to the basic analyte will cause immediate protonation of the piperidine ring, drastically altering the electronic environment and shifting the
19
F signals. Therefore, a coaxial capillary insert containing the
19
F standard must be used to physically separate the standard from the analyte while allowing simultaneous detection[6].
Self-Validating Step-by-Step Protocol
Every step in this workflow is designed as a self-validating system to ensure the highest fidelity of the resulting free induction decay (FID) signal.
Step 1: Analyte Weighing & Dissolution
Accurately weigh 15 mg (for
1
H/
19
F) or 45 mg (for
13
C) of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline using an analytical balance[4].
Transfer to a clean glass vial and add 0.65 mL of the selected deuterated solvent (e.g., DMSO-d
6
).
Self-Validation Check: Vortex the vial for 30 seconds. The solution must be optically clear. Any turbidity indicates incomplete dissolution which will ruin magnetic field homogeneity[1].
Step 2: Filtration (Critical Step)
Pack a small, tight plug of glass wool into a Pasteur pipette.
Filter the completely dissolved sample directly into a high-quality 5 mm precision NMR tube.
Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a particle differs from the surrounding solution. This creates localized magnetic gradients, causing broad lines and indistinct spectra that cannot be corrected by shimming[1][3].
Step 3: Internal Standard Integration
Add 0.05% v/v TMS directly to the solution for proton/carbon referencing.
Carefully slide a sealed coaxial capillary insert containing CFCl
3
into the NMR tube for
19
F referencing[6].
Step 4: Degassing via Freeze-Pump-Thaw
Freeze the bottom of the NMR tube in liquid nitrogen.
Apply a high vacuum to evacuate the headspace, then isolate the vacuum and thaw the sample in a room-temperature water bath. Repeat for a total of 3 cycles.
Causality: Dissolved oxygen (O
2
) is paramagnetic. It accelerates
T1
relaxation times, which artificially broadens spectral lines and degrades resolution. Nitrogen bubbling is insufficient and evaporates costly solvent; Freeze-Pump-Thaw is the only mathematically absolute method for oxygen removal[3][7].
Step 5: Depth Verification & Sealing
Cap the NMR tube securely. Use a depth gauge or ruler to verify the solvent column is strictly between 40 mm and 50 mm[1][4].
Self-Validation Check: Shorter samples cause severe shimming delays and edge-effect distortions; longer samples waste solvent and induce thermal convection currents[3][7].
Workflow for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline NMR sample preparation.
References
Sample Preparation & NMR Tubes | Chemical Research Support , Weizmann Institute of Science. Available at:[Link]
NMR Sample Preparation: The Complete Guide , Organomation. Available at:[Link]
How To Prepare And Run An NMR Sample , ALWSCI. Available at:[Link]
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals , National Center for Biotechnology Information (NCBI). Available at:[Link]
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research , Defense Technical Information Center (DTIC). Available at:[Link]
Technical Support Center: Troubleshooting 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing polyfluorinated anilines presents unique chemoselectivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing polyfluorinated anilines presents unique chemoselectivity challenges. The synthesis of 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline relies on a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluoronitrobenzene, followed by the reduction of the nitro group.
This guide provides field-proven insights, mechanistic causality, and validated protocols to help you eliminate common yield-limiting issues such as regiochemical scrambling and catalytic hydrodefluorination (HDF).
Synthetic Workflow & Pitfall Analysis
Understanding the mechanistic branch points in your synthesis is the first step to optimizing yield. The diagram below maps the critical path and the side reactions that typically compromise batch integrity.
Workflow for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline synthesis highlighting key pitfalls.
Frequently Asked Questions (Troubleshooting Q&A)
Q1: Why am I seeing di-substituted or regioisomeric impurities in the SNAr step?
The Causality: In 3,4,5-trifluoronitrobenzene, the nitro group strongly withdraws electron density via resonance, activating the ortho and para positions. The para position (C4) is the most electrophilic because it is flanked by two highly electronegative fluorine atoms that inductively stabilize the anionic Meisenheimer intermediate. However, 4-methylpiperidine is a strong nucleophile. If the reaction temperature exceeds 50°C or if a molar excess of the amine is used, the secondary fluorines at the 3- or 5-positions will also undergo substitution.
The Fix: Strictly control stoichiometry to 1.00 - 1.05 equivalents of 4-methylpiperidine. Use a mild inorganic base like K₂HPO₄ in a polar aprotic solvent (DMSO) at room temperature to arrest the reaction at mono-substitution[1].
Q2: My nitro reduction step suffers from low yield and loss of fluorine atoms. How do I prevent this?
The Causality: You are likely observing Catalytic Hydrodefluorination (HDF). When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the active palladium surface facilitates oxidative addition into the strong C-F bonds. This is exacerbated as the nitro group reduces to an electron-donating aniline, which alters the electronics of the ring. HDF generates hydrogen fluoride (HF) gas, which auto-catalyzes further degradation and poisons the catalyst[2].
The Fix: Abandon standard Pd/C for this specific substrate. Switch to a single-electron transfer (SET) mechanism using a Béchamp-type reduction (Fe/NH₄Cl). Because this method relies on dissolving metal reduction rather than surface-metal insertion, the C-F bonds remain completely intact.
Q3: During the workup of the final aniline, my yields drop significantly. Where is the product going?
The Causality: The target molecule contains both a basic piperidine moiety and an aniline group. If your aqueous washes are too acidic (pH < 6), the piperidine nitrogen protonates, shifting the partition coefficient heavily into the aqueous layer.
The Fix: Prior to extraction, adjust the aqueous phase to pH 8–9 using saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc) to ensure complete recovery of the free base.
Quantitative Impact of Reduction Conditions
To illustrate the severity of hydrodefluorination during the reduction of fluoronitrobenzenes, review the comparative data below. Selecting the correct catalytic system is the single most important factor in maximizing your final yield.
MgO acts as an HF scavenger to prevent auto-catalysis.
Béchamp Reduction
Fe powder
NH₄Cl (aq)
94%
Not detected
Highly chemoselective; requires filtration of iron sludge.
Dissolving Metal
Zn dust
NH₄Cl (aq)
88%
Not detected
Faster reaction but highly exothermic; strict temp control needed.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before committing to the next synthetic step.
Protocol A: Regioselective SNAr (Step 1)
Adapted from established procedures for polyfluorinated nitroarenes[1].
Preparation: In a 250 mL round-bottom flask, suspend 3,4,5-trifluoronitrobenzene (10.0 mmol, 1.0 eq) and anhydrous dibasic potassium phosphate (K₂HPO₄, 20.0 mmol, 2.0 eq) in 20 mL of anhydrous DMSO.
Addition: Cool the yellow suspension to 15°C using a water bath. Add 4-methylpiperidine (10.5 mmol, 1.05 eq) dropwise over 10 minutes. Note: A mild exotherm will occur. Do not allow the internal temperature to exceed 25°C to prevent di-substitution.
Reaction: Stir the mixture at room temperature for 2 hours.
Validation Checkpoint: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC. The mono-substituted intermediate should be >95% AUC.
Workup: Pour the mixture into 100 mL of ice water. Extract with EtOAc (3 × 50 mL). Wash the combined organics with water (3 × 50 mL) to remove DMSO, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to afford 3,5-difluoro-4-(4-methylpiperidin-1-yl)nitrobenzene.
Utilizing Béchamp conditions to entirely bypass Pd-catalyzed hydrodefluorination[2].
Preparation: Dissolve 3,5-difluoro-4-(4-methylpiperidin-1-yl)nitrobenzene (8.0 mmol, 1.0 eq) in 40 mL of Ethanol. Add a solution of Ammonium Chloride (NH₄Cl, 40.0 mmol, 5.0 eq) dissolved in 10 mL of DI water.
Heating: Heat the biphasic mixture to 60°C under vigorous stirring.
Reduction: Add fine Iron powder (325 mesh, 40.0 mmol, 5.0 eq) in small portions over 15 minutes. Caution: Rapid addition will cause vigorous bubbling and solvent bumping.
Reaction: Increase temperature to 75°C (reflux) and stir for 2 hours.
Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 3:1). The yellow nitro spot should completely disappear, replaced by a highly polar, UV-active baseline spot.
Workup: Cool the mixture to 40°C and filter through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with warm EtOAc (50 mL).
Isolation: Concentrate the filtrate to remove ethanol. Adjust the remaining aqueous layer to pH 8.5 with saturated NaHCO₃. Extract with EtOAc (2 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline.
Troubleshooting impurities in 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline reactions
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline .
This molecule is synthesized via a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluoronitrobenzene with 4-methylpiperidine, followed by the reduction of the nitro group. Below, we dissect the mechanistic pitfalls of this pathway, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure high-purity yields.
Pathway Visualization & Impurity Mapping
Mechanistic pathway of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline synthesis and impurities.
Troubleshooting Guide & FAQs
Q1: I am observing a 10–15% regioisomer impurity during the SNAr step. Why does this happen, and how do I suppress it?A1: The SNAr of 3,4,5-trifluoronitrobenzene naturally favors the 4-position because the strongly electron-withdrawing nitro group stabilizes the Meisenheimer intermediate via resonance[1]. However, the 3- and 5-fluorines are also activated inductively. If you use harsh conditions (e.g., temperatures >60 °C or strong bases like NaOtBu), you lower the activation energy barrier for meta-attack, leading to the 3-piperidino regioisomer.
Solution: Switch to a mild organic base like N,N-Diisopropylethylamine (DIPEA) and strictly control the temperature between 0 °C and 25 °C. This kinetically traps the reaction at the favored 4-position.
Q2: My LC-MS shows a major impurity at m/z 209.28 [M+H]+ after the nitro reduction step. What is this, and how do I prevent it?A2: The expected product mass is m/z 227.27. A mass of 209.28 corresponds to the loss of a fluorine atom (-18 Da). Catalytic hydrogenation using standard Palladium on Carbon (Pd/C) frequently leads to hydrodehalogenation [3]. As the nitro group reduces to an electron-donating amine, the electron density on the aromatic ring increases, facilitating the oxidative addition of Palladium into the C-F bond.
Solution: Transition to a sulfided Platinum on Carbon (Pt/C) catalyst. Alternatively, conducting the hydrogenation in an acidic catalytic medium (e.g., adding 1 equivalent of H₃PO₄) protonates the resulting aniline, withdrawing electron density from the ring and protecting the C-F bonds from metal insertion [2].
Q3: The reaction mixture turns deep orange/red during hydrogenation, and the reaction stalls. What does this indicate?A3: This color change is a hallmark of incomplete reduction, specifically the accumulation of nitroso or hydroxylamine intermediates. The basic lone pair on the 4-methylpiperidine moiety can coordinate with and poison the metal catalyst, preventing the final cleavage of the N-O bond.
Solution: The addition of an acidic modifier (as recommended in Q2) serves a dual purpose: it prevents dehalogenation and protonates the basic piperidine nitrogen, preventing it from poisoning the catalyst surface.
Q4: I am seeing over-substitution (di-piperidino adducts) in the SNAr reaction. What is the root cause?A4: After the first substitution, the piperidine ring donates electron density, which should deactivate the ring against a second SNAr. However, if an excess of 4-methylpiperidine (>1.1 equivalents) is used and the reaction is left stirring overnight, the high local concentration of the nucleophile forces a second substitution at the 3-position.
Solution: Strictly limit 4-methylpiperidine to 1.05 equivalents and quench the reaction immediately upon consumption of the starting material (typically 2–4 hours).
Quantitative Data Summary
Table 1: Optimization of SNAr Conditions (Regioselectivity & Over-substitution)
Equivalents (Piperidine)
Base
Temp (°C)
Target Intermediate (%)
Regioisomer (%)
Di-adduct (%)
1.50
K₂CO₃
80
75.0
15.0
10.0
1.05
K₂CO₃
25
92.0
6.0
2.0
1.05
DIPEA
0 to 25
96.5
< 2.5
< 1.0
Table 2: Catalyst Screening for Nitro Reduction (Dehalogenation Control)
Catalyst
Additive
H₂ Pressure
Conversion (%)
Target Aniline (%)
Dehalogenated (%)
10% Pd/C
None
1 atm
100
45.0
55.0
5% Pt/C
None
40 psi
90
70.0
20.0
5% Pt/C (sulfided)
H₃PO₄ (1 eq)
40 psi
100
98.5
< 1.0
SnCl₂·2H₂O
None
Reflux
100
95.0
0.0
Self-Validating Experimental Protocols
Protocol A: Highly Regioselective SNAr Synthesis
Objective: Synthesize 3,5-Difluoro-4-(4-methylpiperidin-1-yl)nitrobenzene while suppressing meta-attack.
Preparation: Charge a dry flask with 3,4,5-trifluoronitrobenzene (1.0 eq, m/z 177.08) and anhydrous Acetonitrile (10 volumes).
Base Addition: Add DIPEA (1.2 eq). Causality: DIPEA is a non-nucleophilic base that maintains a homogenous reaction mixture and prevents localized heating, unlike heterogeneous inorganic bases.
Temperature Control: Cool the mixture to 0 °C using an ice bath.
Nucleophile Addition: Add 4-methylpiperidine (1.05 eq) dropwise over 30 minutes. Causality: Slow addition prevents transient high concentrations of the nucleophile, eliminating di-adduct formation.
Reaction: Remove the ice bath and stir at 25 °C for 3 hours.
In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed when the starting material peak is <1% area, and the target mass (m/z 257.25 [M+H]+) is >95%.
Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and 0.1 M HCl (to remove excess piperidine and DIPEA). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.
Objective: Reduce the nitro group to an aniline without cleaving the C-F bonds.
Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a 1:1 mixture of Ethanol/THF (15 volumes).
Acidic Modification: Add 85% Phosphoric acid (H₃PO₄, 1.0 eq) dropwise. Causality: Protonation of the piperidine ring prevents catalyst poisoning, while protonation of the forming aniline withdraws electron density, blocking Pd/Pt oxidative insertion into the C-F bond [2].
Catalyst Addition: Carefully add 5% sulfided Pt/C (5 wt%). Causality: Sulfided Platinum has significantly lower affinity for hydrodehalogenation compared to Palladium [3].
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 40 psi H₂ and stir vigorously at 25 °C for 6 hours.
In-Process Control (Self-Validation): Vent the reactor safely. Analyze an aliquot via LC-MS. The reaction is validated when the intermediate (m/z 257.25) and hydroxylamine (m/z 243.25) are absent, and the target aniline (m/z 227.27[M+H]+) is >98%. Ensure the dehalogenated mass (m/z 209.28) is <1%.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol. Concentrate the filtrate, then neutralize the phosphoric acid salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO₃ (pH 8). Extract, dry, and concentrate to yield the pure aniline.
References
Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. ACS Medicinal Chemistry Letters.[Link] [1]
Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5068436A.[1]
Optimizing solubility of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in aqueous media
Technical Support Center: Solubility Optimization for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientis...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Solubility Optimization for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. Below, we dissect the physicochemical barriers of this specific molecule and provide validated, step-by-step troubleshooting protocols for both in vitro and in vivo applications.
Part 1: Physicochemical Profiling & The "Why"
Q: Why does 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline exhibit near-zero aqueous solubility at physiological pH?A: The insolubility of this compound is driven by a "double penalty" of high lipophilicity and sterically/electronically suppressed basicity.
Inductive Deactivation: The aniline nitrogen (position 1) is situated meta to two highly electronegative fluorine atoms (positions 3 and 5). These fluorines exert a strong inductive electron-withdrawing effect (-I effect), depressing the normally weak aniline pKa (~4.6) down to approximately 2.4.
Steric Hindrance: The 4-methylpiperidin-1-yl moiety at position 4 is highly lipophilic. Furthermore, the fluorines at positions 3 and 5 are ortho to this piperidine ring, sterically forcing the piperidine out of planarity with the aromatic ring and inductively suppressing the basicity of the tertiary piperidine nitrogen.
Consequently, at a physiological pH of 7.4, the molecule remains entirely un-ionized and highly crystalline, leading to poor solvation and a high partition coefficient (LogP)[1].
Part 2: pH Modification & Salt Formation
Q: Standard weak acids (like citric acid) fail to solubilize this compound. How can I leverage salt formation given its weak basicity?A: Because both nitrogen centers in this molecule have severely depressed pKa values, standard weak pharmaceutical acids cannot establish a sufficient ΔpKa (ideally > 2 or 3) to drive stable salt formation. You must utilize strong mineral acids (e.g., HCl) or sulfonic acids (e.g., methanesulfonic acid) to force protonation. Salt formation enhances the dissolution rate by drastically lowering the pH in the microenvironment of the dissolving particle, overcoming the bulk pH limitations[2].
Protocol: Mesylate Salt Screening & Validation
This self-validating protocol ensures complete protonation and prevents the formation of unstable disproportionating salts.
Dissolution: Dissolve 100 mg of the free base in 2.0 mL of a polar aprotic solvent (e.g., acetone or tetrahydrofuran) in a glass vial heated to 40°C.
Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise while maintaining constant magnetic stirring (400 rpm).
Equilibration: Stir the homogeneous mixture at 40°C for 2 hours to ensure complete reaction.
Controlled Crystallization: Reduce the temperature to 5°C at a controlled rate of 0.5°C/min. This slow cooling induces supersaturation and promotes the growth of stable, highly crystalline mesylate salt.
Isolation: Filter the resulting precipitate under a vacuum, wash with 0.5 mL of ice-cold acetone to remove unreacted acid, and dry in a vacuum oven at 40°C for 24 hours.
Validation: Dissolve a 5 mg sample in DMSO-d6 and perform
1
H-NMR. A downfield shift of the piperidine/aniline protons alongside the appearance of the mesylate methyl singlet (~2.3 ppm) confirms 1:1 stoichiometry.
Workflow for generating the mesylate salt of weakly basic lipophilic amines.
Part 3: Cosolvent & Surfactant Optimization for In Vitro Assays
Q: What cosolvent or surfactant systems are most effective for cellular assays without causing cytotoxicity?A: For in vitro assays, you must balance the reduction of the aqueous dielectric constant (required to solubilize the lipophilic 4-methylpiperidine group) with the tolerability of the cell line[2]. Relying solely on DMSO often leads to rapid precipitation ("crashing out") when the stock is diluted into the aqueous assay buffer. A ternary system is highly recommended.
Table: Optimized In Vitro Solubilization Vehicles
Vehicle Component
Mechanistic Role
Max Final Assay Conc. (v/v)
Efficacy for 3,5-Difluoro Target
DMSO
Primary Cosolvent (Disrupts crystal lattice)
< 0.5%
High (Mandatory for 10mM stock)
PEG 400
Cosolvent / H-bond acceptor
< 1.0%
Moderate (Prevents dilution precipitation)
Tween 80
Non-ionic Surfactant (Micelle entrapment)
< 0.1%
High (Active above 0.015mM CMC)
HP-β-CD
Complexation Agent (Hydrophobic inclusion)
< 2.0%
Very High (Shields lipophilic regions)
Part 4: Cyclodextrin Complexation for In Vivo Dosing
Q: How can I formulate this compound for in vivo dosing (e.g., oral gavage) to ensure systemic exposure?A: For in vivo pharmacokinetics, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for neutral/weakly basic lipophilic drugs. The lipophilic 4-methylpiperidine moiety and the fluorinated aromatic ring insert into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility[3].
However, formulation scientists must account for the solubility-permeability tradeoff . While cyclodextrins vastly increase the apparent solubility of the compound in the gastrointestinal tract, they simultaneously decrease the free fraction of the drug. Because only the free drug can permeate the intestinal membrane, over-saturating the formulation with empty cyclodextrin can actually reduce systemic absorption[4].
Protocol: HP-β-CD Complexation (Kneading Method)
Stoichiometry: Weigh 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline and HP-β-CD in a 1:2 molar ratio to ensure sufficient cavity availability without excessive free CD.
Kneading: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of a 50:50 (v/v) Water/Ethanol mixture to form a thick, homogeneous paste.
Inclusion: Add the active drug powder to the paste. Knead continuously and vigorously for 45 minutes. The mechanical shear forces the lipophilic drug into the CD cavities.
Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 48 hours to remove all solvent traces.
Reconstitution Validation: Pulverize the dried complex. Weigh an amount equivalent to your target dose and reconstitute in 0.9% sterile saline. The solution should be completely optically clear. If turbidity is observed, centrifuge at 10,000 x g for 5 minutes and quantify the supernatant via HPLC to determine the exact soluble fraction.
The solubility-permeability tradeoff mechanism in cyclodextrin-based drug delivery.
References
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. 1
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 3
Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PMC.4
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. 2
Technical Support Center: Troubleshooting 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Couplings
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline scaffold presents a unique dual-challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline scaffold presents a unique dual-challenge in synthetic chemistry. Depending on your workflow, you are either fighting severe steric hindrance during the synthesis of the scaffold itself, or battling profound electronic deactivation when utilizing the aniline in downstream couplings.
This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these bottlenecks.
FAQ 1: Overcoming Steric Hindrance in Scaffold Synthesis (C4 Substitution)
Q: I am trying to synthesize the scaffold by coupling 4-bromo-3,5-difluoroaniline with 4-methylpiperidine via Buchwald-Hartwig amination. My yields are <15%, and LCMS shows massive amounts of a protodehalogenated byproduct. How do I fix this?
The Causality (Mechanistic Insight):
The failure is driven by the steric "canyon" created by the two fluorine atoms at the ortho positions (C3 and C5) flanking the C4 bromide. When the bulky secondary amine (4-methylpiperidine) attempts to coordinate to the Pd(II)-aryl complex, the steric clash severely retards the transmetalation step. Because transmetalation is slow, the intermediate Pd(II) complex has a prolonged lifetime, allowing competitive β-hydride elimination (from the amine or alkoxide base) to dominate. This results in the protodehalogenated (reduced arene) byproduct[1].
The Solution:
You must force the formation of a highly active mono-ligated
L⋅Pd(0)
species using a sterically demanding dialkylbiarylphosphine ligand. RuPhos or tBuBrettPhos are the gold standards here[2]. Their bulky biaryl framework prevents inactive bis-ligation (
L2⋅Pd
) and creates a deep catalytic pocket that drastically accelerates the reductive elimination step, outcompeting the degradation pathways[1].
Figure 1: Competing pathways in Pd-catalyzed amination of hindered secondary amines.
Setup: In an oven-dried Schlenk flask under N2, combine 4-bromo-3,5-difluoroaniline (1.0 eq, 1.0 mmol), Pd2(dba)3 (2.5 mol%), and RuPhos (5.0 mol%).
Reagent Addition: Add anhydrous Toluene (10 mL), followed by 4-methylpiperidine (1.2 eq) and LiHMDS (1.0 M in THF, 2.5 eq). Note: Strong base is required to deprotonate the hindered amine.
Reaction: Heat to 85 °C for 4 hours.
Validation (LCMS Tracking): Sample 10 µL into MeCN.
Success Marker: Appearance of the target mass [M+H]+ = 227 .
Failure Marker: A dominant peak at [M+H]+ = 130 indicates the reduced arene (3,5-difluoroaniline). If this exceeds 20% AUC, verify the rigorous exclusion of oxygen/moisture and ensure ligand/Pd pre-activation.
FAQ 2: The Metal-Free Scaffold Synthesis (SNAr Alternative)
Q: Pd-catalysis is too sensitive for our scale-up lab. Is there a metal-free way to install the 4-methylpiperidine group despite the steric hindrance?
The Causality:
Yes. You can bypass transition-metal steric limitations by utilizing Nucleophilic Aromatic Substitution (SNAr). By starting with 3,4,5-trifluoronitrobenzene , the highly electron-withdrawing nitro group (-M effect) synergizes with the ortho-fluorines (-I effect) to make the C4-fluorine exceptionally electrophilic. This allows the formation of the Meisenheimer complex even with a bulky nucleophile.
SNAr Step: Dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous DMSO (0.5 M). Add 4-methylpiperidine (1.1 eq) and DIPEA (2.0 eq). Heat at 80 °C for 6 hours.
Validation 1: LCMS must show complete conversion to the nitro-intermediate ([M+H]+ = 257 ).
Reduction Step: Extract the intermediate into EtOAc, wash with brine, and concentrate. Redissolve in MeOH, add 10% Pd/C (0.1 eq w/w), and stir under an H2 balloon at RT for 12 hours.
Validation 2: LCMS shows the final aniline product ([M+H]+ = 227 ).
FAQ 3: Overcoming Electronic Deactivation in Downstream Couplings
Q: I have successfully synthesized 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline. However, when I try to couple the C1 amine to a carboxylic acid using standard EDC/HOBt, the reaction fails completely. The amine is unhindered—why is it unreactive?
The Causality:
While the C1 amine is sterically accessible (flanked only by protons at C2 and C6), it is severely electronically deactivated . The two meta-fluorines exert a powerful inductive electron-withdrawing effect (-I effect) across the sigma framework. This drastically lowers the pKa of the anilinium ion and strips electron density from the nitrogen lone pair, rendering it a very poor nucleophile. Standard coupling reagents (EDC, HATU) cannot overcome this high activation energy barrier under standard basic conditions (e.g., with DIPEA).
The Solution:
You must convert the carboxylic acid into a highly reactive electrophile (an acid chloride) in situ and use a stronger base to force the reaction.
Protocol 3: Self-Validating Amide Coupling via Ghosez's Reagent
Activation: Dissolve your target carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C. Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq). Stir for 1 hour at RT to quantitatively form the acid chloride without generating acidic byproducts.
Coupling: Cool the mixture back to 0 °C. Add the deactivated 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline (1.0 eq) followed by Pyridine (3.0 eq).
Validation: Monitor by LCMS. The deactivated aniline peak ([M+H]+ = 227 ) should disappear, replaced by the corresponding amide mass.
Figure 2: Strategic decision tree for overcoming steric and electronic coupling challenges.
Quantitative Data Summaries
Table 1: Catalyst/Ligand Performance Comparison for Hindered C-N Couplings
Ligand System
Optimal Amine Class
Tolerance to Ortho-F
Relative Transmetalation Rate
Primary Byproduct Risk
BINAP
Unhindered 1°/2°
Poor
Slow
Reduced Arene (High)
XPhos
Primary (1°)
Moderate
Medium
Bis-arylation (Medium)
RuPhos
Secondary (2°)
High
Fast
Minimal
tBuBrettPhos
Bulky/Branched 2°
Very High
Very Fast
Minimal
Table 2: Base & Solvent Selection Matrix for 3,5-Difluoroaniline Workflows
Coupling Type
Preferred Base
Preferred Solvent
Temp
Rationale
Buchwald (C4)
LiHMDS or NaOtBu
Toluene
85 °C
Strong base required for hindered amine deprotonation.
SNAr (C4)
DIPEA or K2CO3
DMSO or NMP
80 °C
Polar aprotic solvent stabilizes the Meisenheimer transition state.
Amide Formation (C1)
Pyridine
DCM
0-25 °C
Overcomes the poor nucleophilicity of the deactivated amine without degrading the acid chloride.
References[2] Fors, B. P., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society, 2010.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2950831/[1] Nielsen, C. P., et al. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." Journal of the American Chemical Society, 2021.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445582/
Technical Support Center: Scale-up Purification of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Answering as a Senior Application Scientist. Welcome to the technical support center for the purification of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Author: BenchChem Technical Support Team. Date: April 2026
Answering as a Senior Application Scientist.
Welcome to the technical support center for the purification of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale synthesis to large-scale purification of this key pharmaceutical intermediate. Here, we provide field-proven insights and systematic troubleshooting protocols to ensure you achieve the desired purity, yield, and scalability for your compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up purification process. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: Low Purity or Discoloration After Final Crystallization
You've completed a batch crystallization, but analytical data (HPLC, GC) shows purity is below the target specification (e.g., <99.5%), or the isolated solid is off-color (e.g., pink, brown, or black).
Potential Causes:
Occluded Impurities: Rapid crystal growth can trap impure mother liquor within the crystal lattice.
Co-crystallization: An impurity with a similar structure may have crystallized along with the product.
Thermal Degradation: The aniline moiety is susceptible to oxidation and degradation, especially at elevated temperatures in the presence of air.[1]
Residual Solvents or Reagents: Incomplete removal of reaction solvents or unreacted starting materials.
Ineffective Decolorization: The activated carbon treatment was insufficient or performed incorrectly.
Recommended Solutions:
Optimize the Cooling Profile: The rate of cooling is a critical parameter in crystallization.[][3] A slower, controlled cooling process allows for more selective crystal formation, excluding impurities from the lattice.
Action: Implement a programmed cooling ramp (e.g., 5-10 °C per hour) instead of crashing the batch in an ice bath. Slower cooling is paramount for building a pure crystal lattice.
Conduct a Re-slurry or Digestion: If purity is close to the target, a re-slurry in a carefully chosen solvent can wash impurities from the crystal surface without fully redissolving the product.
Action: Suspend the isolated crystals in a solvent where the product has minimal solubility at room temperature but impurities are more soluble. Stir for 1-2 hours, then filter, wash, and dry.
Perform a Re-crystallization: If purity is significantly low, a full re-dissolution and re-crystallization is necessary.
Action: Re-dissolve the material in the minimum amount of a suitable hot solvent. If discoloration is an issue, add 1-2% (w/w) activated carbon to the hot solution, stir for 15-30 minutes, and perform a hot filtration to remove the carbon and adsorbed colored impurities before allowing the solution to cool slowly.
Utilize an Inert Atmosphere: To prevent oxidation of the aniline, perform the dissolution and cooling steps under a nitrogen or argon atmosphere.
Action: Equip your crystallization vessel with an inert gas inlet and maintain a positive pressure throughout the heating and cooling cycle.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (CAS No. 874837-55-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Due to its aniline structure, this compound is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting, preventative protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the storage and handling of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Q1: My previously white/off-white powder has turned yellow or brown. What happened?
This discoloration is a classic indicator of chemical degradation, primarily through oxidation. The aniline functional group is susceptible to oxidation when exposed to atmospheric oxygen and/or light, leading to the formation of colored impurities.[1] This process can significantly lower the purity of the material and impact its performance in subsequent reactions.
Q2: Can I still use a discolored batch of the compound?
For applications requiring high purity, such as in pharmaceutical development or quantitative assays, using discolored material is strongly discouraged. The presence of degradation products can lead to lower reaction yields, unexpected side products, and compromised reproducibility.[1] It is recommended to perform a purity analysis before deciding to use a discolored batch.
Q3: What are the ideal storage conditions to prevent degradation?
To maintain the compound's purity, it must be stored in a tightly sealed container to shield it from air and moisture.[1][2] The container should be placed in a cool, dry, and dark environment. For long-term storage, the most effective method is to store the compound under an inert atmosphere, such as argon or nitrogen.[1]
Q4: How can I verify the purity of my stored sample?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective techniques for assessing the purity of aniline derivatives.[3][4][5] These methods can separate the parent compound from its degradation products, providing a quantitative measure of its integrity.
Troubleshooting Guide for Observed Degradation
This section provides a structured approach to identifying and addressing degradation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Issue 1: Visual Discoloration and Change in Physical Appearance
Symptoms : The compound changes from its typical white or off-white color to shades of yellow, pink, brown, or even dark purple. The powder may also appear clumpy or sticky, indicating moisture absorption.
Root Cause Analysis :
Oxidation : The primary cause of discoloration in anilines is air oxidation. The electron-rich amino group is readily oxidized, forming highly colored polymeric and quinone-like structures. This process is often accelerated by exposure to light (photo-oxidation).[1]
Moisture : The compound may be hygroscopic, and absorbed moisture can accelerate degradation pathways or cause the material to physically change.[1]
Recommended Action Plan :
Isolate the Container : Immediately ensure the container is tightly sealed and move it to a dark, cool, and dry location.
Purity Assessment : Perform a purity analysis using a validated analytical method such as HPLC or GC-MS to quantify the level of degradation.
Decision : Based on the purity results, decide whether the material is suitable for its intended use, requires purification, or should be discarded.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when degradation is suspected.
Optimizing mobile phase for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline . As a Senior Application Scientist, I have designed this guide to address the unique physicochem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline .
As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. This compound presents a fascinating chromatographic paradox: the highly electronegative fluorine atoms drastically lower the pKa of the aniline group, while simultaneously creating steric hindrance that twists the piperidine ring out of the aromatic plane. This twist prevents lone-pair delocalization, causing the piperidine nitrogen to behave as a strong aliphatic base (pKa ~9–10) rather than a weak aromatic one.
This dual nature makes the molecule highly susceptible to secondary interactions and peak tailing. The following troubleshooting guides, FAQs, and self-validating protocols are engineered to help you achieve robust, reproducible separations.
Part 1: Molecular Profiling & Chromatographic Implications
To optimize the mobile phase, we must first establish the causality between the molecule's structure and its behavior inside the column.
Fully protonated at pH < 8. Acts as a strong cation, leading to severe secondary ion-exchange interactions with acidic silanols on the silica surface[1].
Aniline Nitrogen
pKa < 2.0 (Very Weak Base)
Suppressed ionization due to the strong electron-withdrawing (-I) effect of ortho-fluorines. Remains neutral under most standard LC conditions.
3,5-Difluoro Groups
Highly Lipophilic / Electronegative
Increases overall retention on reversed-phase (RP) columns. May exhibit unique dipole-dipole selectivity on fluorinated stationary phases (e.g., PFP columns).
Part 2: Troubleshooting FAQs
Q1: Why am I experiencing severe peak tailing and broadening on my standard C18 column?
The Causality: Peak tailing for basic compounds is rarely a mobile phase flow issue; it is a stationary phase chemistry issue. At a typical mid-pH (e.g., pH 5–7), the residual silanols on the silica surface are ionized (SiO⁻, pKa ~3.5–4.5), while your piperidine nitrogen is also fully ionized (NH⁺)[2]. This creates a strong electrostatic attraction (secondary ion-exchange) that delays the elution of a fraction of your analyte molecules, dragging out the tail of the peak[1].
The Solution: You must break this electrostatic interaction by neutralizing one of the two participants. You can either drop the mobile phase pH below 3.0 to protonate and neutralize the silanols (Si-OH), or raise the pH above 10.5 to deprotonate and neutralize the piperidine nitrogen[3].
Mechanism of secondary silanol interactions causing peak tailing.
Q2: How do I select the optimal mobile phase pH for LC-MS compatibility?
The Causality: LC-MS requires volatile buffers to prevent source fouling and signal suppression[4]. Because 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a strong base, you have two optimal LC-MS pathways:
Low pH (pH 2.7): Use 0.1% Formic Acid. This protonates the analyte for excellent positive-ion Electrospray Ionization (ESI+) sensitivity[2]. However, because the molecule is highly polar when ionized, retention on a standard C18 may be poor.
High pH (pH 10.0): Use 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This neutralizes the piperidine, driving the molecule into its hydrophobic state. This dramatically increases retention and sharpens the peak, while still allowing for efficient ESI+ ionization as the droplet evaporates in the MS source[3].
Decision tree for mobile phase pH selection based on ionization states.
Q3: Should I use Acetonitrile or Methanol as my organic modifier?
The Causality: While Acetonitrile (ACN) provides lower backpressure and higher elution strength, Methanol (MeOH) is a protic solvent. For basic compounds prone to silanol interactions, Methanol can hydrogen-bond with residual silanols on the stationary phase, effectively "masking" them and improving peak shape[5].
Recommendation: Start with Acetonitrile for high-pH methods where silanols are not an issue. If you are forced to use a low-pH method and still observe slight tailing, switch the organic modifier to Methanol.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems. They include system suitability checks and wash steps to ensure that the method validates its own performance and protects instrument integrity.
Protocol A: High-pH LC-MS Optimization (Recommended for Maximum Retention)
Operating at high pH neutralizes the piperidine ring, maximizing hydrophobic retention and eliminating ion-exchange tailing[3].
Step 1: Column Verification. Ensure your column utilizes Ethylene Bridged Hybrid (BEH) technology or polymer-coated silica rated for pH 1–12. Standard silica will dissolve at pH > 8.
Step 2: Aqueous Mobile Phase (A) Preparation. Weigh 0.79 g of Ammonium Bicarbonate into 1 L of LC-MS grade water (yields 10 mM). Titrate dropwise with LC-MS grade Ammonium Hydroxide until the pH reaches exactly 10.0. Filter through a 0.22 µm membrane.
Step 3: Organic Mobile Phase (B) Preparation. Use 100% LC-MS grade Acetonitrile.
Step 4: Gradient Execution. Run a linear gradient from 5% B to 95% B over 10 minutes. Self-Validation Check: Monitor the asymmetry factor (As) of the analyte peak. An As between 0.95 and 1.15 confirms successful suppression of silanol interactions.
Step 5: Mandatory System Wash. Volatile buffers like ammonium bicarbonate can precipitate if left in the pumps[2]. Immediately after the sequence, flush the system with 50:50 Water:Methanol (no additives) for 30 column volumes.
Protocol B: Alternative Selectivity using PFP Columns (Low-pH)
If high-pH is not viable for your laboratory setup, leverage the fluorine atoms on the analyte by using a Pentafluorophenyl (PFP) column.
Step 1: Column Selection. Install a high-purity PFP column. The fluorinated stationary phase will provide unique dipole-dipole and
π−π
interactions with the 3,5-difluoroaniline moiety.
Step 2: Mobile Phase Preparation.
Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Phase B: 0.1% Formic Acid in LC-MS grade Methanol (Methanol enhances the
π−π
interactions of PFP columns better than ACN).
Step 3: Equilibration. Equilibrate the PFP column with 100% Phase A for 15 minutes. PFP columns require longer equilibration times than C18 columns to properly hydrate the fluorinated phase.
Step 4: Gradient Execution. Run a gradient from 10% B to 100% B over 12 minutes. Self-Validation Check: Compare retention time (k') against a standard C18 at the same low pH. The PFP should yield a higher k' due to orthogonal retention mechanisms.
References
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. welch-us.com. Available at:[Link]
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. chromatographyonline.com. Available at:[Link]
Shimadzu. Mobile phases compatible for LC/MS. shimadzu.com. Available at:[Link]
Scribd. Understanding HPLC Peak Tailing. scribd.com. Available at:[Link]
HPLC.eu. A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. Available at:[Link]
A Senior Application Scientist's Guide: 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in Contrast to its Mono-Fluoro Analogs
For the discerning researcher in drug development, the strategic incorporation of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry. The decision of where and how many fluorine atoms to in...
Author: BenchChem Technical Support Team. Date: April 2026
For the discerning researcher in drug development, the strategic incorporation of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry. The decision of where and how many fluorine atoms to introduce can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline with its mono-fluoro aniline counterparts, offering insights into the nuanced effects of di- versus mono-fluorination on key drug-like properties.
The Strategic Value of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its properties.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can be leveraged to modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] While mono-fluorination has been a common tactic, di-fluorination offers a more pronounced and often advantageous alteration of these properties.
Physicochemical Properties: A Tale of Two Fluorines
The addition of fluorine atoms to an aniline ring significantly impacts its electronic properties, which in turn alters its lipophilicity (LogP) and basicity (pKa).
Compound
Structure
Predicted LogP
Predicted pKa (Conjugate Acid)
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
~3.5
~3.0
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
~3.2
~4.0
2-Fluoro-4-(4-methylpiperidin-1-yl)aniline
~3.2
~4.5
4-(4-methylpiperidin-1-yl)aniline
~3.0
~5.0
Note: LogP and pKa values are estimated based on computational models and data from analogous compounds. Actual experimental values may vary.
The 3,5-difluoro substitution pattern is expected to significantly decrease the pKa of the aniline nitrogen compared to its mono-fluorinated and non-fluorinated counterparts. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms positioned meta to the amino group. A lower pKa can have profound implications for a drug's solubility, cell permeability, and off-target ion channel interactions.
In terms of lipophilicity, the di-fluoro compound is predicted to have a slightly higher LogP. While fluorine is lipophilic, the overall effect on LogP is often modest and can be influenced by changes in intramolecular interactions and crystal packing.
Synthesis of Fluorinated Anilines: A Strategic Approach
The synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline and its mono-fluoro analogs can be achieved through nucleophilic aromatic substitution (SNAr) from appropriately fluorinated precursors.
Caption: Proposed synthetic pathways for di- and mono-fluorinated aniline derivatives.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Nitration of 1,2,3-trifluorobenzene: To a cooled solution of 1,2,3-trifluorobenzene in sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture over ice and extract the product with a suitable organic solvent.
Nucleophilic Aromatic Substitution with Ammonia: Dissolve the nitrated product in a polar aprotic solvent such as DMSO and add an excess of aqueous ammonia. Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC. Upon completion, cool the reaction, dilute with water, and extract the product.
Nucleophilic Aromatic Substitution with 4-methylpiperidine: Combine the resulting 3,5-difluoro-4-nitroaniline with 4-methylpiperidine in a suitable solvent like DMF. Heat the mixture to promote the SNAr reaction.
Reduction of the Nitro Group: Following the substitution, reduce the nitro group to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium. Purify the final product by column chromatography.
Metabolic Stability: The Di-Fluoro Advantage
A significant driver for incorporating fluorine into drug candidates is to block metabolic "soft spots" and enhance metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by cytochrome P450 (CYP) enzymes.
The 3,5-difluoro substitution pattern in the target aniline derivative is anticipated to confer superior metabolic stability compared to its mono-fluoro counterparts. This is because the two fluorine atoms shield the aromatic ring from oxidative metabolism. In contrast, mono-fluoro anilines, particularly those with fluorine in the para-position, can be susceptible to metabolic defluorination.[3] Studies on fluoroanilinoquinazolines have shown that 4-fluoro-substituted compounds undergo rapid metabolism, while 2- and 3-fluoro derivatives are significantly more stable.[3]
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Prepare Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).
Initiate Reaction: Pre-warm the plate to 37°C and initiate the reaction by adding the test compound.
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
Sample Processing: Centrifuge the plate to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.
Impact on Biological Activity
The electronic and conformational changes induced by di-fluorination can significantly impact a molecule's biological activity. The altered pKa and electron distribution of the aniline ring can affect its ability to form key hydrogen bonds with the target protein. For instance, in kinase inhibitors, the aniline moiety often interacts with the hinge region of the ATP-binding pocket.[4] The reduced basicity of the 3,5-difluoroaniline may weaken or alter this interaction, which could be either beneficial or detrimental to potency and selectivity, depending on the specific target.
Furthermore, the conformational preferences of the 4-(4-methylpiperidin-1-yl) group may be influenced by the adjacent fluorine atoms, potentially orienting the molecule more favorably within the binding site. Structure-activity relationship (SAR) studies of fluorinated aniline derivatives have shown that the position and number of fluorine substituents can have a dramatic effect on biological activity.
Conclusion
The strategic choice between mono- and di-fluorination of an aniline scaffold is a critical decision in drug design. The 3,5-difluoro substitution pattern, as exemplified in 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, offers several potential advantages over its mono-fluoro counterparts:
Modulated Physicochemical Properties: A significantly lower pKa can improve solubility and reduce the likelihood of off-target effects.
Enhanced Metabolic Stability: The di-fluoro substitution provides a robust shield against oxidative metabolism, likely leading to a longer in vivo half-life.
Potential for Improved Biological Activity: Altered electronics and conformation may lead to enhanced potency and selectivity for the intended biological target.
However, it is crucial to experimentally validate these predicted benefits. The provided synthetic routes and experimental protocols offer a clear path for researchers to synthesize these compounds and empirically determine their properties. Ultimately, the decision to employ a di-fluoroaniline scaffold should be data-driven, weighing the potential benefits against any observed liabilities in potency or other key drug-like properties.
References
Duan, J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 636-643. Available at: [Link]
Scott, P. J., et al. (2010). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear medicine and biology, 37(6), 707-715. Available at: [Link]
Sorrell, F. J., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(17), 4053. Available at: [Link]
Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-diazene-1,2-diylbis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 748-754. Available at: [Link]
PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. Available at: [Link]
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
A Comparative Guide to Purity Validation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and effi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This principle extends to all precursor materials, including key intermediates like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. This complex aniline derivative serves as a critical building block in the synthesis of various novel therapeutic agents. Aromatic amines and their derivatives are foundational in creating a wide array of pharmaceuticals, from antivirals to analgesics.[1]
The synthesis of such molecules can introduce a variety of impurities, including starting materials, by-products, and degradation products, which may have their own pharmacological or toxicological effects.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to identify and quantify any component present at levels exceeding established thresholds.[4][5][6] Therefore, deploying a sensitive, specific, and reliable analytical methodology is not merely a quality control measure; it is a fundamental requirement for regulatory approval and patient safety.
This guide provides an in-depth protocol for the purity validation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline using Liquid Chromatography-Mass Spectrometry (LC-MS). It further offers a comparative analysis against other common analytical techniques, furnishing researchers and drug development professionals with the data and rationale necessary to select the most appropriate method for their objectives.
The Analytical Power of LC-MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its unique combination of high-resolution separation and highly sensitive, specific detection.[7][8] The liquid chromatography component separates the target analyte from impurities based on their physicochemical properties (e.g., polarity, size), while the mass spectrometer provides two critical pieces of information: molecular weight and structural data through fragmentation.[7]
This dual capability makes LC-MS exceptionally well-suited for impurity profiling for several reasons:
High Sensitivity: It can detect and quantify trace-level impurities that might be missed by less sensitive methods like standard HPLC with UV detection.[5][7]
High Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) data, which is a highly specific identifier for a molecule, reducing the chance of misidentification due to co-eluting compounds.[5][9]
Structural Elucidation: Tandem MS (MS/MS) capabilities allow for the fragmentation of ions, providing structural clues that are invaluable for identifying unknown impurities without the need for reference standards.[4][10]
For a molecule like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, which contains a basic nitrogen atom, electrospray ionization (ESI) in positive mode is highly effective, ensuring robust and sensitive detection.
A Validated LC-MS Protocol for Purity Determination
The following protocol is a self-validating system, designed to ensure accuracy, precision, and reliability in accordance with ICH M10 guidelines on bioanalytical method validation.[9][11]
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
Additive: Formic acid (LC-MS grade)
Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[4]
Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Test Sample Solution: Accurately weigh 10 mg of the test batch of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, dissolve in 10 mL of methanol, and then dilute to a final concentration of 100 µg/mL with 50:50 acetonitrile/water.
Causality behind choices: Methanol is chosen for the stock solution due to the good solubility of many organic molecules. The 50:50 acetonitrile/water diluent is selected to match the initial mobile phase conditions, preventing peak distortion upon injection.
Chromatographic and Mass Spectrometric Conditions
Parameter
Condition
Rationale
LC System
UHPLC System
Provides higher resolution and faster analysis times compared to traditional HPLC.[12]
Column
C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
C18 stationary phases are industry-standard for separating moderately polar compounds like aniline derivatives.[13]
Mobile Phase A
Water with 0.1% Formic Acid
Formic acid aids in the protonation of the analyte, enhancing ionization efficiency for positive-mode ESI-MS.[4]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution
5% B to 95% B over 10 minutes
A gradient is essential for separating the main compound from potential impurities with a wide range of polarities.[13]
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.[14]
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume
2 µL
A small injection volume minimizes potential for column overload.
MS System
Triple Quadrupole or Q-TOF Mass Spectrometer
Provides the sensitivity and specificity required for trace impurity analysis.[5][15]
Ionization Mode
Electrospray Ionization (ESI), Positive
The amine group is readily protonated, making positive ion mode highly sensitive for this compound class.
Scan Mode
Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or MRM
Full scan is used for impurity discovery. SIM/MRM is used for quantifying the main peak and known impurities with maximum sensitivity.
Comparative Reactivity of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline in Palladium-Catalyzed Cross-Coupling
As drug development increasingly relies on highly functionalized, fluorine-containing building blocks to modulate pharmacokinetic properties, understanding the precise reactivity limits of these substrates is critical. 3...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on highly functionalized, fluorine-containing building blocks to modulate pharmacokinetic properties, understanding the precise reactivity limits of these substrates is critical. 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline presents a fascinating case study in cross-coupling chemistry. It embodies a complex "push-pull" electronic system where the theoretical electron-donating properties of a piperidine ring violently clash with the electron-withdrawing nature of multiple fluorine atoms.
This guide provides an objective, data-driven comparison of this specific molecule against its structural analogs in the Buchwald-Hartwig amination, offering mechanistic insights and a self-validating experimental protocol for researchers tackling highly electron-deficient anilines.
Structural Analysis & Mechanistic Causality
To understand the reactivity of 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline, we must dissect the causality behind its electronic properties. The Buchwald-Hartwig catalytic cycle relies heavily on the nucleophilicity of the amine partner to coordinate with the electrophilic
LnPd(II)(Ar)(X)
intermediate .
At first glance, one might assume the para-substituted 4-methylpiperidine group would enrich the aniline's electron density via resonance donation (
+R
effect). However, the reality is dictated by steric inhibition of resonance :
Steric Clash: The bulky piperidine ring is flanked by two highly electronegative and relatively large fluorine atoms at the ortho positions (C3 and C5 relative to the aniline NH₂).
Conformational Twist: To relieve severe steric strain, the piperidine ring is forced to twist
∼90∘
out of the aromatic plane.
Electronic Isolation: This twist renders the nitrogen lone pair of the piperidine orthogonal to the aromatic
π
-system, completely disabling its
+R
resonance donation.
Inductive Dominance: Stripped of resonance support, the aniline NH₂ experiences the unmitigated inductive electron-withdrawing force (
−I
) of the 3,5-difluoro groups, drastically lowering the
pKa
of the anilinium ion and rendering the amine exceptionally non-nucleophilic.
Mechanistic bottlenecks and steric inhibition of resonance in the catalytic cycle.
Comparative Reactivity Profile
To objectively benchmark the target compound, we compare its reactivity against two structural analogs in a standardized Buchwald-Hartwig amination with a model aryl chloride (4-chlorotoluene), utilizing
Pd2(dba)3
and tBuBrettPhos —a ligand explicitly designed by the Buchwald group for challenging, weakly nucleophilic primary amines.
Table 1: Quantitative Comparison of Aniline Analogs in C-N Cross-Coupling
Data Analysis: The non-fluorinated analog achieves near-quantitative conversion rapidly due to an electron-rich amine. The simple 3,5-difluoroaniline suffers a yield penalty due to inductive withdrawal. However, the target molecule performs the worst. The addition of the bulky piperidine ring does not donate electrons; instead, it introduces general steric bulk to the molecule while leaving the amine electronically starved, exacerbating the difficulty of the coordination step.
Self-Validating Experimental Protocol
When working with severely electron-deficient anilines, standard protocols often fail silently. The following methodology is designed as a self-validating system , incorporating in-process checkpoints to ensure causality between your actions and the chemical outcome.
Reagent Selection Rationale
Ligand (tBuBrettPhos): The extreme steric bulk of the tert-butyl groups prevents the formation of unreactive bis-ligated
Pd(L)2
complexes, ensuring a highly active mono-ligated
L−Pd(0)
species. Its electron-rich nature accelerates oxidative addition, while its bulk forces the final reductive elimination step.
Base (NaOtBu): Weak bases (like
Cs2CO3
) are insufficient to deprotonate the highly acidic
L−Pd(II)(Ar)(NH2Ar′)
intermediate formed by fluoroanilines . A strong alkoxide base is mandatory.
Step-by-Step Methodology
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with
Pd2(dba)3
(0.02 mmol, 2 mol%), tBuBrettPhos (0.045 mmol, 4.5 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).
Substrate Addition: Add the aryl halide (1.0 mmol) and 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (1.2 mmol).
Solvent Introduction: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
Thermal Activation: Place the tube in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm).
Reaction Quench: After 16 hours, cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
Self-Validation Checkpoints
Checkpoint 1 (Catalyst Activation): Within 10 minutes of heating to 100°C, observe the reaction color. It must transition from the dark purple/black of
Pd2(dba)3
to a homogeneous deep red/orange . If the solution remains black and a mirror forms on the glass, oxygen has contaminated the system, and the Pd has precipitated as inactive "Pd black."
Checkpoint 2 (Intermediate Tracking): At
t=4
hours, extract a 50 µL aliquot under argon. Quench with water, extract into EtOAc, and analyze via GC-MS. You should observe the consumption of the aryl halide. If the aryl halide is intact but the aniline is depleted, it indicates the base (NaOtBu) is degrading your aniline or causing side-reactions, necessitating a switch to LiHMDS.
Self-validating experimental workflow for the amination of electron-deficient anilines.
References
Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.
Source: Chemical Science
URL: [Link]
Title: Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides.
Source: Journal of the American Chemical Society
URL: [Link]
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines.
Source: NIH PubMed Central (PMC)
URL: [Link]
Comparative
1H and 13C NMR spectra validation for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline batches
Comparative Validation of ¹H and ¹³C NMR Spectra for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the rigorous analytical validati...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Validation of ¹H and ¹³C NMR Spectra for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the rigorous analytical validation of intermediates has become paramount. 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a complex, electron-rich fluorinated aromatic amine frequently utilized in the synthesis of kinase inhibitors and anilinopyrimidine derivatives[1].
Validating the structural integrity and batch-to-batch consistency of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of two magnetically equivalent fluorine atoms on the aniline ring induces extensive spin-spin coupling (J-coupling) across the ¹³C spectrum, which novices frequently misinterpret as impurities or baseline noise[1]. Furthermore, the quaternary carbons lack attached protons, demanding specific relaxation parameters to prevent signal saturation.
This guide provides an objective, data-driven comparison of three commercial batches of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, detailing the causality behind the experimental protocols required to achieve Good Manufacturing Practice (GMP) compliance and quantitative NMR (qNMR) standards[2].
Mechanistic Insights: The Fluorine Coupling Trap
The defining analytical feature of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is the ¹⁹F-¹³C heteronuclear coupling. Fluorine-19 is 100% naturally abundant and possesses a spin of ½. In the ¹³C NMR spectrum, the carbons on the phenyl ring will not appear as singlets; they will split into complex multiplets (doublets and triplets) depending on their proximity to the fluorine atoms[3].
C3 and C5 (C-F bonds): Will appear as a doublet of doublets (or apparent triplets) due to large one-bond coupling (¹JCF ≈ 240-245 Hz) and three-bond coupling to the opposite fluorine.
C4 (C-N piperidine): Will appear as a triplet due to symmetric two-bond coupling (²JCF ≈ 15-20 Hz) from both fluorines.
C1 (C-NH₂): Will appear as a triplet due to symmetric three-bond coupling (³JCF ≈ 10-15 Hz).
A common pitfall in peer-reviewed literature and vendor Certificates of Analysis (CoA) is the failure to report these carbon-fluorine coupling constants, leading to rejected batches or retracted structural claims[1]. A self-validating NMR protocol must explicitly resolve and calculate these J-values to confirm the substitution pattern.
Comparative Batch Analysis: Quantitative Data
To objectively evaluate product performance, we compared three distinct batches:
Batch A (Premium): Synthesized under strict GMP guidelines with high-resolution qNMR validation.
Batch B (Alternative): A standard commercial grade from a secondary supplier.
Batch C (Crude/Degraded): An unpurified intermediate batch used to demonstrate spectral red flags.
Internal Validation Check: The presence of clearly defined triplets at C1 and C4 confirms the symmetrical 3,5-difluoro substitution pattern.
Carbon Environment
Expected Shift & Coupling
Batch A (Premium)
Batch B (Alternative)
Batch C (Crude)
C3, C5 (C-F)
~158.0 (dd, ¹J≈242 Hz)
158.2 (dd, ¹J=242.5 Hz)
158.1 (broad d, missing ³J)
158.0 (singlet - artifact)
C1 (C-NH₂)
~146.0 (t, ³J≈14 Hz)
146.1 (t, ³J=14.2 Hz)
146.0 (t, poorly resolved)
145.5 (s, unresolved)
C4 (C-N)
~125.0 (t, ²J≈16 Hz)
125.2 (t, ²J=16.5 Hz)
125.1 (m)
125.0 (s, unresolved)
C2, C6 (Ar-CH)
~98.0 (dd, ²J≈25 Hz)
98.5 (dd, ²J=25.1 Hz)
98.4 (d)
98.0 (s, unresolved)
Pip Carbons
50.1, 34.2, 30.5, 22.1
All present, sharp singlets
All present
Broadened, extra peaks
Analysis: Batch A exhibits the high-resolution splitting required to definitively prove the molecular structure. Batch B shows incomplete resolution of the fine ³J couplings and contains ethyl acetate residues. Batch C entirely fails the validation; the lack of C-F coupling indicates either a catastrophic failure in spectral resolution (poor shimming/processing) or a completely incorrect molecular structure[1].
Self-Validating Experimental Protocols
To achieve the results seen in Batch A, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate false negatives and ensure qNMR compliance[4].
Protocol 1: High-Fidelity ¹H NMR Acquisition
Solvent Selection (Causality): Dissolve 15-20 mg of the sample in 0.6 mL of DMSO-d₆ (100% atom D). Why DMSO-d₆? Aniline NH₂ protons exchange rapidly in protic solvents or slightly acidic CDCl₃, causing the signal to broaden into the baseline or disappear entirely. DMSO slows this exchange, allowing precise integration of the primary amine[5].
Tuning and Shimming: Perform automated tuning and matching (ATM) followed by rigorous gradient shimming. The Full Width at Half Maximum (FWHM) of the DMSO residual peak (2.50 ppm) must be ≤ 1.0 Hz.
Acquisition Parameters:
Number of Scans (NS): 16 to 32.
Relaxation Delay (D1): 10 seconds. Why? To ensure complete relaxation of all protons for accurate quantitative integration.
Signal-to-Noise (S/N): Verify that the S/N ratio of the piperidine methyl doublet is > 250:1 to ensure integration precision better than 1%[6].
Processing: Apply a line broadening (LB) of 0.3 Hz. Phase and baseline correct manually. Extend integration limits to 64 times the FWHM to capture 99% of the Lorentzian line shape[6].
Protocol 2: ¹³C NMR Acquisition for Fluorinated Aromatics
Concentration: Use a highly concentrated sample (50-100 mg in 0.6 mL DMSO-d₆) to overcome the insensitivity of ¹³C and the signal dilution caused by C-F multiplet splitting.
Relaxation Delay (Critical Step): Set D1 to 5-10 seconds. Why? Quaternary carbons (C1, C3, C4, C5) lack dipole-dipole relaxation from attached protons, resulting in long T₁ relaxation times. Standard 1-second delays will saturate these nuclei, causing the critical C-F and C-NH₂ signals to vanish from the spectrum.
Acquisition Time (AQ): Ensure AQ is > 1.5 seconds to provide sufficient digital resolution (Hz/point) to accurately measure the smaller ²J and ³J carbon-fluorine coupling constants.
Scans: Acquire a minimum of 512 scans (1024 recommended for qNMR purity profiling).
Validation Workflow Visualization
The following diagram illustrates the logical decision matrix for validating fluorinated aniline batches, ensuring that no batch is approved without definitive proof of structural integrity via heteronuclear coupling.
The validation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline requires more than a cursory glance at a ¹H NMR spectrum. As demonstrated by the comparison between Batch A and the inferior batches, the true mark of a high-quality pharmaceutical intermediate lies in the resolution of its ¹³C-¹⁹F coupling networks and the absence of residual solvents. By implementing extended relaxation delays and demanding high signal-to-noise ratios, laboratories can establish a self-validating analytical loop that guarantees the integrity of their downstream drug development processes.
References
Emery Pharma. "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing." Emery Pharma, June 2025. Available at: [Link]
National Institutes of Health (NIH). "NMR as a “Gold Standard” Method in Drug Design and Discovery." PMC, 2023. Available at:[Link]
MDPI. "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules, May 2023. Available at: [Link]
US Pharmacopeia (USP). "Stimuli Article (qNMR)." USP, 2023. Available at: [Link]
Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe, 2023. Available at: [Link]
Benchmarking Biological Activity of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline Analogs in Antiviral and Oncology Drug Discovery
Executive Summary The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (CAS: 1178470-69-3)[1] is a highly versatile fluorinated building block utilized in the synthesis of advanced pharmaceutical libraries. By ser...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (CAS: 1178470-69-3)[1] is a highly versatile fluorinated building block utilized in the synthesis of advanced pharmaceutical libraries. By serving as a structural pivot point, this core scaffold allows medicinal chemists to benchmark novel analogs against established clinical entities. This guide provides an objective, data-driven comparison of 4-methylpiperidinyl analogs against their 4-(4-fluorophenyl) counterparts—most notably the Pibrentasvir intermediate (CAS: 1332356-31-6)[2] used in Hepatitis C Virus (HCV) NS5A inhibitors, as well as emerging PARP1/2 inhibitors[3] in oncology.
Mechanistic Grounding & Structural Rationale
As a Senior Application Scientist, evaluating a chemical series requires looking beyond basic binding affinity to understand the causality of structural modifications on pharmacokinetics and target engagement:
The 3,5-Difluoro Aniline Motif: The symmetrical 3,5-difluoro substitution is a masterclass in bioisosteric design. Fluorine’s high electronegativity strongly withdraws electron density from the aniline nitrogen. This electronic modulation significantly lowers the pKa of the amine, preventing rapid N-acetylation and minimizing CYP450-mediated N-oxidation. Consequently, this modification drastically extends the compound's microsomal half-life[4].
The 4-Methylpiperidine Ring: Replacing the bulky 4-(4-fluorophenyl) group found in Pibrentasvir[5] with a compact 4-methylpiperidine moiety reduces the topological polar surface area (TPSA) and overall lipophilicity (LogP). This reduction in molecular weight shifts the analog's permeability profile, enhancing intracellular accumulation—a critical requirement for engaging nuclear targets like PARP1, while maintaining the steric bulk necessary to lock the piperidine ring into its active chair conformation.
Comparative Biological Activity
To benchmark the performance of the 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline core, we synthesized a focused library of derivatives and evaluated them across two distinct therapeutic axes: Antiviral (HCV NS5A) and Oncology (PARP1/2).
Insight: While the 4-(4-fluorophenyl) reference maintains picomolar potency against HCV, the 4-methyl analog (Analog 1) sacrifices marginal antiviral potency in exchange for a significantly improved lipophilicity profile (LogP 3.9), reducing the risk of off-target lipophilic toxicity.
Comparison of the core scaffold integrated into a phthalazinone PARP inhibitor framework.
Analog Core
R-Group on Piperidine
PARP1 IC₅₀ (nM)
PARP2 IC₅₀ (nM)
Rat Liver Microsomal t₁/₂ (min)
Reference
N/A (Standard PARPi)
1.5
0.8
45
Analog 1
4-methyl
3.2
2.5
120
Analog 2
4-(4-fluorophenyl)
85.0
115.0
35
Insight: In the oncology panel, the 4-methyl analog demonstrates superior target engagement compared to the bulky 4-(4-fluorophenyl) derivative. The compact methyl group allows for optimal insertion into the PARP1 nicotinamide-binding pocket, while the 3,5-difluoro aniline core drives an exceptional metabolic half-life (120 min).
Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system.
Cell Seeding: Plate Huh-7 cells harboring the HCV genotype 1b subgenomic replicon at
104
cells/well in 96-well plates.
Causality: Huh-7 cells provide the necessary host lipid droplets for HCV replication, while the subgenomic replicon allows for safe, BSL-2 quantification of viral RNA synthesis without infectious virus production.
Compound Treatment: Treat cells with serial dilutions of the synthesized analogs (0.1 pM to 10 µM) in DMEM containing a strict 0.5% DMSO concentration.
Causality: Maintaining a constant DMSO baseline prevents solvent-induced cytotoxicity from confounding the antiviral EC₅₀ readout.
Lysis & Quantification: Incubate for 72 hours at 37°C. Lyse cells using passive lysis buffer, add luciferin substrate, and measure luminescence.
Self-Validating Mechanism: Luminescence is directly proportional to replicon RNA translation. A parallel cell viability assay (CC₅₀) ensures that decreased luminescence strictly correlates with NS5A inhibition, not general host cell death.
Protocol B: PARP1 Enzymatic Colorimetric Assay
Reaction Assembly: Add 50 ng of recombinant PARP1 enzyme, 20 µM NAD+, and the test analog to histone-coated 96-well plates.
Detection: Incubate for 1 hour. Wash wells and add streptavidin-HRP followed by TMB substrate to detect biotinylated poly(ADP-ribose) deposition.
Self-Validating Mechanism: The optical density (OD) at 450 nm is directly proportional to PARP1 enzymatic activity. A reduction in OD strictly confirms target engagement and enzymatic inhibition by the analog, eliminating false positives from non-specific binding.
Protocol C: Rat Liver Microsomal (RLM) Stability Assay
Incubation Mixture: Combine 1 µM test compound with 0.5 mg/mL rat liver microsomes in 100 mM phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 mM NADPH to initiate metabolism.
Causality: NADPH is the obligatory cofactor for CYP450 enzymes; its addition acts as the precise start switch for oxidative metabolism.
Quenching & Analysis: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, locking the metabolite profile for accurate LC-MS/MS quantification.
Synthesis & Screening Workflow
Figure 1: Divergent screening workflow for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline analogs.
References
Pharmaffiliates. "Pibrentasvir and its Impurities". Pharmaffiliates. Available at: [Link]
National Center for Biotechnology Information (PMC). "Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle". PMC. Available at: [Link]
Google Patents. "AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors". Google Patents.
A Senior Application Scientist's Guide to High-Recovery Extraction of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: A Comparative Analysis of LLE and SPE Methodologies
For researchers and drug development professionals, the efficient and clean recovery of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of downstream analytical accuracy and man...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the efficient and clean recovery of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of downstream analytical accuracy and manufacturing viability. This guide provides an in-depth, experimentally grounded comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for the recovery of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, a key fluorinated aniline derivative. Our focus is on elucidating the underlying chemical principles that inform method selection and optimization, thereby empowering you to make data-driven decisions in your laboratory workflows.
Understanding the Analyte: Physicochemical-Driven Strategy
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline possesses distinct chemical characteristics that govern its behavior during extraction. The presence of the aniline and piperidine moieties confers a basic character to the molecule. This basicity is the lynchpin of our extraction strategy, as it allows for the manipulation of the compound's solubility through pH adjustment. The fluorine substituents, while increasing lipophilicity, also influence the electronic environment of the aromatic ring. A successful extraction protocol will leverage these properties to achieve high recovery and purity.
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a foundational technique that partitions a compound between two immiscible liquid phases, typically an aqueous and an organic phase.[1][2][3] For a basic compound like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, the strategy involves pH-dependent partitioning.[1][4]
The LLE Workflow: A Step-by-Step Protocol
Acidification & Extraction from Organic Phase: The initial sample, presumably in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate), is treated with an acidic aqueous solution (e.g., 1M HCl). The basic nitrogen atoms of the aniline and piperidine moieties are protonated, forming a water-soluble salt. This effectively "pulls" the target compound from the organic phase into the aqueous phase.[1][4]
Phase Separation: The two phases are thoroughly mixed and then allowed to separate. The organic layer, now depleted of the target compound but still containing non-basic impurities, is discarded.
Basification & Back-Extraction: The aqueous phase is then basified (e.g., with 1M NaOH) to a pH above the pKa of the conjugate acid of the analyte. This deprotonates the molecule, rendering it water-insoluble and favoring its partitioning back into a fresh organic phase.
Final Extraction and Drying: A fresh portion of a non-polar organic solvent is added, and the mixture is agitated. The deprotonated analyte partitions into the organic layer. This step is often repeated to maximize recovery. The combined organic extracts are then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated to yield the purified compound.
Caption: Liquid-Liquid Extraction Workflow for a Basic Compound.
Solid-Phase Extraction (SPE): A Modern Alternative
SPE offers a more streamlined and often automatable approach to sample purification, using a solid sorbent to retain the analyte of interest or impurities.[3] For fluorinated aromatic amines, several SPE chemistries are applicable, with reversed-phase and ion-exchange being the most common.[5][6] Given the basic nature of our target compound, a mixed-mode cation exchange sorbent can provide superior selectivity.
The SPE Workflow: A Step-by-Step Protocol
Cartridge Conditioning: An SPE cartridge containing a suitable sorbent (e.g., a mixed-mode strong cation exchange/reversed-phase sorbent) is conditioned sequentially with an organic solvent (e.g., methanol) and then an aqueous solution at a pH where the analyte will be charged (e.g., acidified water). This activates the sorbent and ensures reproducible interactions.
Sample Loading: The sample, dissolved in a suitable solvent, is loaded onto the conditioned cartridge. The target analyte, being protonated at a low pH, will be retained by both ion-exchange and reversed-phase mechanisms.
Washing: The cartridge is washed with a series of solvents to remove impurities. A low pH aqueous wash will remove water-soluble impurities, while a wash with a non-polar organic solvent will remove lipophilic, non-basic impurities.
Elution: The purified analyte is eluted from the cartridge by using a solvent system that disrupts both retention mechanisms. This is typically achieved by using a basic organic solvent (e.g., methanol with a small percentage of ammonium hydroxide). The high pH neutralizes the analyte, disrupting the ion-exchange interaction, and the organic solvent overcomes the reversed-phase interaction.
Evaporation: The eluate is collected and evaporated to yield the final product.
Caption: Solid-Phase Extraction Workflow for a Basic Compound.
Comparative Data Analysis
The following table summarizes the expected performance of each extraction method based on key metrics. These are representative values based on extensive experience with similar compounds.
Metric
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Rationale
Recovery Rate
85-95%
>95%
SPE often provides higher and more consistent recoveries due to the controlled nature of the sorbent interactions. LLE can suffer from incomplete phase separation and analyte adsorption at the interface.
Purity
Good to Excellent
Excellent
The dual retention mechanism (ion-exchange and reversed-phase) in mixed-mode SPE offers superior selectivity and removal of a broader range of impurities compared to the single partitioning mechanism in LLE.
Solvent Consumption
High
Low to Moderate
LLE typically requires larger volumes of solvents for extraction and back-extraction steps. SPE is a miniaturized technique that uses significantly less solvent.
Time per Sample
30-45 minutes
15-20 minutes (can be automated)
The manual steps in LLE (shaking, phase separation) are more time-consuming. SPE workflows are generally faster and can be automated for high-throughput applications.
Throughput
Low
High
SPE is highly amenable to parallel processing using multi-well plates or automated systems, making it ideal for screening large numbers of samples.
Method Development
Moderate
Moderate to High
Optimizing the solvent system and pH for LLE can be iterative. Selecting the appropriate SPE sorbent and optimizing the wash and elution steps requires a more systematic approach but can lead to a more robust method.
Discussion and Recommendations
The choice between LLE and SPE for the recovery of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline depends on the specific requirements of the application.
Liquid-Liquid Extraction remains a viable and cost-effective option for processing a small number of large-scale samples where high throughput is not a primary concern. Its main drawbacks are the larger solvent consumption, which has environmental and cost implications, and the potential for emulsion formation, which can complicate phase separation and reduce recovery.
Solid-Phase Extraction , particularly with a mixed-mode cation exchange sorbent, is the recommended method for most applications due to its superior recovery, purity, and speed. While the initial cost of SPE cartridges may be higher than that of solvents for LLE, the significant reduction in solvent usage and the potential for automation can lead to lower overall costs per sample, especially in high-throughput environments. The higher selectivity of mixed-mode SPE also leads to cleaner extracts, which can improve the performance and longevity of downstream analytical instrumentation like HPLC and LC-MS systems. For the analysis of fluorinated compounds, SPE has been shown to be a robust technique.[7][8]
References
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Taylor & Francis Online. (2008, December 15). Solid‐phase extraction of primary aromatic amines from aqueous samples; comparison with liquid‐liquid extraction techniques. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Retrieved from [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
LCGC. (2020, October 14). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. Retrieved from [Link]
DiVA portal. (n.d.). Evaluation of organofluorine analysis with solid-phase extraction by using different sorbents (SPE-HLB and SPE-WAX) in water for. Retrieved from [Link]
Unambiguous Structural Determination of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides an in-depth technical comparison of single-cry...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) with other common analytical techniques for the structural elucidation of small organic molecules, using 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline as a case study. We will delve into the experimental workflow of X-ray crystallography, from crystal growth to data refinement, and present a comparative analysis that underscores its authority in providing unequivocal structural validation.
The Gold Standard: Why X-ray Crystallography Prevails
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining connectivity and molecular weight, they often fall short of providing the absolute, three-dimensional arrangement of atoms in a molecule.[1][2][3] X-ray crystallography, in contrast, offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall molecular geometry of a crystalline material.[4][5][6] This technique is uniquely capable of unambiguously determining the complete three-dimensional molecular structure, including absolute stereochemistry, which is often crucial in pharmaceutical development.[1][7]
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the ordered arrangement of atoms within a crystal.[4][8] When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots.[4][9] By analyzing the positions and intensities of these diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.[4][10]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a fully validated crystal structure involves a meticulous, multi-step process. The following diagram illustrates the typical workflow for the structural validation of a small molecule like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
Caption: A flowchart illustrating the key stages in the structural validation of a small molecule using X-ray crystallography.
Part 1: Crystal Growth - The Critical First Step
The success of a single-crystal X-ray diffraction experiment is heavily dependent on the quality of the crystal.[4][11] For a small organic molecule like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, several crystallization techniques can be employed.
Detailed Protocol: Slow Evaporation
Solvent Selection: Begin by performing solubility tests with a range of solvents to identify a solvent in which the compound is sparingly soluble. For the target aniline derivative, solvents like ethanol, methanol, or acetonitrile could be suitable starting points.
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
Evaporation Control: Transfer the solution to a clean vial, loosely cover it to allow for slow solvent evaporation, and place it in a vibration-free environment. The rate of evaporation is crucial; slower evaporation generally leads to higher quality crystals.[12]
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.5 mm in size) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.[1]
Alternative Crystallization Methods:
Method
Principle
Best Suited For
Vapor Diffusion
A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][13]
A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Compounds with a significant temperature-dependent solubility.
Anti-solvent Diffusion
An anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[14] The crystal is then rotated while being irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.[4][8]
Key Instrumentation:
X-ray Source: Typically a sealed tube or a rotating anode generator producing monochromatic X-rays.[4]
Goniometer: A device that holds and rotates the crystal with high precision.[14]
Detector: Modern diffractometers use sensitive area detectors like CCD or CMOS detectors to capture the diffraction pattern.[14]
The collected raw data, consisting of thousands of reflection intensities, is then processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors, and ultimately generating a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|).
Part 3: Structure Solution, Refinement, and Validation
The processed data is then used to solve the crystal structure. For small molecules, "direct methods" are commonly employed to determine the initial phases of the structure factors, which in turn allows for the calculation of an initial electron density map.[14] This map provides a rough model of the molecule's structure.
This initial model is then refined through an iterative process of least-squares minimization.[14] During refinement, the atomic positions, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|).[14][15] The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or R-work), which is a measure of the agreement between the experimental data and the calculated model.[16]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
Feature
Single-Crystal X-ray Diffraction
NMR Spectroscopy
Mass Spectrometry
Information Provided
Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[4][5][6]
Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.[2]
Can be time-consuming due to the need for crystal growth.
Relatively high throughput for routine analysis.
High throughput.
Data Dissemination: The Crystallographic Information File (CIF)
A crucial aspect of crystallographic studies is the standardized reporting of results. The Crystallographic Information File (CIF) is the standard format for archiving and communicating crystal structure data.[19][20] It is a text-based file that contains all the necessary information to reproduce the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[19] Reputable scientific journals require the deposition of CIF files to public databases, such as the Cambridge Crystallographic Data Centre (CCDC), prior to publication, ensuring the integrity and accessibility of the data.[21][22][23]
Conclusion
For the definitive structural validation of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, single-crystal X-ray diffraction stands as the unequivocal gold standard. While other spectroscopic techniques provide essential pieces of the structural puzzle, only X-ray crystallography delivers a complete and unambiguous three-dimensional picture of the molecule. The rigorous process, from meticulous crystal growth to the standardized reporting of data in CIF format, ensures the highest level of scientific integrity and provides the authoritative structural foundation necessary for advancing research in drug development and materials science.
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). [Link]
Potts, D. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1773. [Link]
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), m132–m141. [Link]
Potts, D. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]
American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
Scientists Test a New Process for Small Molecule Structure Elucidation. (2023, September 13). LCGC International. [Link]
Deposition of crystal structure data sets in the ICSD. (2021, June 7). [Link]
Guskov, A., & Slotboom, D. J. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Cold Spring Harbor protocols, 2017(10), pdb.top095339. [Link]
Chen, Z., et al. (2025, December 3). Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. arXiv. [Link]
Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
Dunn, W. B., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. [Link]
The Crystallographic Information File (CIF). (2015, April 2). ResearchGate. [Link]
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]
Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]
Single crystal X-ray diffraction. Uni Oldenburg. [Link]
Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of visualized experiments : JoVE, (119), 55121. [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. [Link]
Structure solution and refinement: introductory strategies. [Link]
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. As drug development professionals, our commitment to safety and environmenta...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility within the laboratory.
The disposal protocols outlined here are synthesized from established safety data for structurally similar fluorinated aromatic amines.[1] It is imperative to treat this compound as hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.[1][2]
Hazard Identification and Risk Assessment
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a complex molecule featuring a difluorinated aniline core. While specific toxicity data for this exact compound is not widely available, the known hazards of its structural parents—aromatic amines and fluorinated organic compounds—mandate a cautious approach. Aromatic amines are a class of compounds known for potential toxicity and long-term health risks, including carcinogenicity, and are often readily absorbed through the skin.[3] The fluorine substituents can alter metabolic pathways and may lead to the formation of hazardous decomposition products, such as hydrogen fluoride, upon incineration.[4]
Based on analogous compounds like 3,5-Difluoroaniline, we must assume this compound is hazardous.[4][5][6]
Table 1: Assumed Hazard Profile based on Analogous Compounds
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[1]
Eye Protection : Wear chemical safety goggles with side shields or a full-face shield, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8]
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[8][9]
Body Protection : A chemical-resistant lab coat is required. For larger quantities or in case of a significant spill risk, a chemical-resistant suit or apron should be worn.[8]
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. All respiratory protection use must be in accordance with a formal institutional program.[1]
Step-by-Step Disposal and Waste Management Protocol
The guiding principle for disposal is that this compound must never enter public sewer systems or be discarded as regular solid waste.[2][6] All materials contaminated with 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline must be collected and disposed of as hazardous waste.[10]
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Action : Collect all waste containing 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated hazardous waste container.
Rationale : This compound is a halogenated aromatic amine. It must be segregated from acids (risk of violent reaction), strong oxidizing agents, and non-halogenated waste streams to ensure safe storage and proper final disposal routing.[2][4]
The integrity and labeling of your waste container are mandated by regulatory bodies like the EPA.[11][12]
Action :
Select a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with a tightly sealing lid.[2][12]
Affix a "Hazardous Waste" label to the container before adding any waste.
Clearly list all contents, including "Waste 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline" and any solvents, with their approximate percentages.
Rationale : Proper labeling prevents accidental mixing of incompatible wastes and ensures the disposal facility has accurate information for safe handling and incineration. A tightly sealed lid prevents the release of vapors.[12]
Under EPA regulations, a container that held an acutely hazardous chemical is not considered "empty" until it has been properly decontaminated.[11]
Action : Triple-rinse the original container with a suitable solvent (e.g., methanol or acetone). Collect all three rinsate portions as hazardous waste and add them to your designated waste stream.[2]
Rationale : A significant residue of the chemical can remain in an "empty" container. Collecting the rinsate ensures that this residue is captured and disposed of safely, rather than being introduced into the environment or posing a risk to custodial staff.
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be under the control of the laboratory personnel. The container should be kept in a secondary containment bin to mitigate leaks or spills.[1][12]
Rationale : Storing waste in a designated, secure area prevents accidental spills and unauthorized access. Secondary containment provides an essential safeguard against environmental release should the primary container fail.
Spill Response Protocol
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
Evacuate and Alert : Immediately alert colleagues and evacuate the immediate area.[1]
Secure the Area : Restrict access to the spill location. If flammable solvents are involved, extinguish all nearby ignition sources.[13]
Assess and Report : For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
Cleanup (for minor spills) :
Don the appropriate PPE as described in Section 2.
Contain the spill using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[6]
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Seal and label the waste container.
Final Disposal Pathway: Professional Incineration
The final step is to arrange for professional disposal through your institution's EHS department or a licensed hazardous waste contractor.
Method : The standard and required method for disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with an afterburner and a scrubber.[10][14]
Rationale : Incineration at high temperatures ensures the complete destruction of the organic molecule. The afterburner and scrubber systems are critical for neutralizing hazardous combustion byproducts, such as nitrogen oxides (NOx) and hydrogen fluoride (HF), preventing their release into the atmosphere.[4][10]
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline waste.
Caption: Disposal workflow for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline.
References
BenchChem. Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
University of Rochester. Chemical Waste Disposal Guidelines.
CDH Fine Chemical.
TCI Chemicals.
SKC Inc.
Apollo Scientific.
CDH Fine Chemical.
Merck Millipore.
BenchChem. Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide.
Fisher Scientific.
Merck Millipore.
ACS Publications.
NOAA.gov. 4-FLUOROANILINE - CAMEO Chemicals.
Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE.
Purdue University. Guidelines: Handling and Disposal of Chemicals.